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  • Product: 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide
  • CAS: 1397187-17-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

Executive Summary & Identification 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is a critical heterocyclic scaffold used primarily in medicinal chemistry as a fragment for kinase inhibitors, Factor Xa inhibitors, and mor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is a critical heterocyclic scaffold used primarily in medicinal chemistry as a fragment for kinase inhibitors, Factor Xa inhibitors, and more recently, Carbonic Anhydrase (CA) inhibitors.[1] Its structural duality—offering both hydrogen bond donor and acceptor sites within the pyrazole core—makes it a versatile pharmacophore for fragment-based drug discovery (FBDD).[1][2]

This guide provides a definitive technical breakdown of the compound, resolving common isomer confusion, detailing a robust synthesis protocol, and outlining its biological relevance.[1][2]

Chemical Identity Table[1][2][3][4]
PropertySpecification
CAS Number 1397187-17-5
IUPAC Name 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide
Molecular Formula C₁₀H₈ClN₃O
Molecular Weight 221.64 g/mol
SMILES NC(=O)C1=CC(C2=CC=CC(Cl)=C2)=NN1
Solubility DMSO (>20 mg/mL), Methanol (Moderate), Water (Low)
pKa (Calc) ~11.5 (NH of pyrazole), ~14 (Amide)

Critical Isomer Note: In solution, 1H-pyrazoles undergo annular tautomerism.[1][2] The 3-substituted and 5-substituted forms often interconvert rapidly.[1][2] However, for CAS registration and solid-state characterization, the specific tautomer 1397187-17-5 is designated as the 5-carboxamide form.[1][2] Researchers must be aware that N-alkylation will lock the tautomer, drastically altering biological activity.[1][2]

Synthesis Strategy & Protocol

The most reliable route to 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide avoids the ambiguity of direct functionalization by building the pyrazole ring from acyclic precursors.[1][2]

Retrosynthetic Analysis

The pyrazole core is constructed via a [3+2] cyclization strategy.[1][2] The key intermediate is a 1,3-diketone (or equivalent keto-ester), formed by the Claisen condensation of 3'-chloroacetophenone with diethyl oxalate.[1][2]

Validated Experimental Protocol

Step 1: Claisen Condensation

  • Reagents: 3'-Chloroacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt) (1.5 eq), Ethanol (anhydrous).[1][2]

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.

    • Add 3'-chloroacetophenone dropwise at 0°C.

    • Add diethyl oxalate slowly to maintain temperature <10°C.[1][2]

    • Allow to warm to room temperature (RT) and reflux for 4 hours.

    • Checkpoint: The solution should turn dark yellow/orange, indicating enolate formation.[1][2]

    • Workup: Acidify with 1M HCl to precipitate the diketoester intermediate (ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate). Filter and dry.[1][2][3]

Step 2: Cyclization with Hydrazine

  • Reagents: Diketoester intermediate (from Step 1), Hydrazine hydrate (1.2 eq), Ethanol.[1][2]

  • Procedure:

    • Suspend the diketoester in ethanol.[1][2]

    • Add hydrazine hydrate dropwise at 0°C (Exothermic reaction—Control is critical to prevent decomposition).[1][2]

    • Reflux for 2-3 hours.[1][2]

    • Result: Formation of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate.[1][2]

Step 3: Amidation (The "Direct" Method) [1][2]

  • Reagents: Pyrazole ester (from Step 2), 7N Ammonia in Methanol (excess).

  • Procedure:

    • Dissolve the ester in 7N NH₃/MeOH in a sealed pressure tube.

    • Heat to 80°C for 12-24 hours.

    • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield the final carboxamide.[1][2]

Synthesis Workflow Diagram

SynthesisPath Start 3'-Chloroacetophenone + Diethyl Oxalate Inter1 Diketoester Intermediate Start->Inter1 Claisen Condensation (NaOEt, EtOH) Inter2 Ethyl 3-(3-chlorophenyl)- 1H-pyrazole-5-carboxylate Inter1->Inter2 Cyclization (N2H4, Reflux) Final 3-(3-Chlorophenyl)-1H- pyrazole-5-carboxamide (CAS: 1397187-17-5) Inter2->Final Ammonolysis (NH3/MeOH, 80°C)

Figure 1: Step-wise synthesis pathway from acetophenone precursor to final carboxamide.

Biological Applications & SAR Logic[1][2]

Carbonic Anhydrase (CA) Inhibition

Recent studies (see Reference 1) have highlighted pyrazole-carboxamides as potent inhibitors of human Carbonic Anhydrase (hCA) isoforms.[1][2] The sulfonamide moiety is typically the primary zinc-binding group (ZBG), but the carboxamide scaffold provides secondary interactions within the active site, improving selectivity for hCA II (associated with glaucoma and edema) over hCA I.[1][2]

Kinase & Factor Xa Scaffolds

The 3-aryl-pyrazole-5-carboxamide motif mimics the adenosine ring of ATP, allowing it to function as a hinge-binder in various kinase inhibitors.[1][2]

  • Mechanism: The amide nitrogen (donor) and the pyrazole nitrogen (acceptor) form a bidentate hydrogen bond network with the kinase hinge region.[1][2]

  • Scaffold Hopping: This structure is often used to replace more lipophilic cores to improve metabolic stability (lower LogP).[1][2]

Toxicity & Safety Warning

While the 1H-pyrazole (unsubstituted N) is generally well-tolerated, N-methylated derivatives of this scaffold have shown unexpected acute mammalian toxicity due to mitochondrial respiration inhibition (Reference 2).[1][2]

  • Safety Protocol: When modifying this scaffold, avoid small alkyl groups on the pyrazole nitrogen unless necessary for potency. Always screen for mitochondrial toxicity early in the lead optimization phase.[1][2]

Mechanism of Action Diagram

MOA Compound 3-(3-Chlorophenyl)-1H- pyrazole-5-carboxamide Interaction Bidentate H-Bonding (Donor/Acceptor Pair) Compound->Interaction Warning Safety Alert: N-Methylation may cause Mitochondrial Toxicity Compound->Warning SAR Risk Target Kinase Hinge Region (ATP Binding Site) Target->Interaction Effect Inhibition of Phosphorylation Interaction->Effect

Figure 2: Mechanism of action and critical safety consideration for the pyrazole-carboxamide scaffold.

Quality Control & Analytical Standards

To ensure the integrity of experimental results, the synthesized compound must meet the following criteria:

  • Purity: >98% by HPLC (254 nm).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 13.5-14.0 (br s, 1H, Pyrazole NH)[1][2]

    • δ 7.9-8.0 (br s, 1H, Amide NH)[1][2]

    • δ 7.8 (s, 1H, Pyrazole CH)[1][2]

    • δ 7.4-7.6 (m, 4H, Phenyl protons)[1][2]

    • Note: The broad Pyrazole NH signal confirms the 1H-tautomer.[1][2]

  • Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for ~1 month at -20°C.[1][2]

References

  • Preston, S., et al. (2021).[1][2][4] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1][2] Journal of Medicinal Chemistry, 64(1), 840-844.[1][2][4] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (2024).[1][2] Synthesis and biological evaluation of novel pyrazole-carboxamides. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

This guide provides a comprehensive framework for the determination and understanding of the core physical properties of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, a key heterocyclic scaffold of interest in contempora...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the determination and understanding of the core physical properties of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, a key heterocyclic scaffold of interest in contemporary drug discovery and materials science. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both theoretical grounding and practical, field-tested methodologies for its complete physicochemical profiling.

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive agents due to its versatile chemical nature and ability to engage in a wide range of intermolecular interactions.[1] The specific substitution pattern of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide imparts a unique combination of electronic and steric features that dictate its macroscopic physical properties. A thorough understanding of these properties is a non-negotiable prerequisite for its successful application, from optimizing reaction conditions to designing effective drug delivery systems.

Fundamental Molecular and Spectroscopic Properties

A foundational step in the characterization of any novel compound is the confirmation of its identity and the determination of its basic molecular attributes.

Table 1: Core Molecular Identifiers for 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

PropertyValueSource
CAS Number 1397187-17-5[2]
Molecular Formula C₁₀H₈ClN₃O[2]
Molecular Weight 221.64 g/mol [2]
SMILES O=C(C1=CC(C2=CC=CC(Cl)=C2)=NN1)N[2]

These fundamental identifiers are the bedrock upon which all subsequent experimental work is built. They are essential for accurate molar calculations, spectroscopic analysis, and regulatory documentation.

Thermal Properties: Melting Point and Thermal Stability

The thermal behavior of a compound provides critical insights into its purity, crystalline form, and stability under thermal stress.

The melting point is a highly sensitive indicator of purity. For a crystalline solid like 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dried compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

  • Heating Profile:

    • Rapid Scan: Initially, heat at a rate of 10-20 °C/min to determine an approximate melting range.

    • Refined Scan: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Causality and Insights: A broad melting range (>2 °C) often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

For a more in-depth understanding of thermal stability, TGA and DSC are indispensable.

  • TGA measures the change in mass of a sample as a function of temperature, revealing decomposition points and the presence of solvates.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions.

Diagram 1: Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Output & Interpretation Sample 3-(3-Chlorophenyl)-1H- pyrazole-5-carboxamide TGA TGA Instrument Sample->TGA DSC DSC Instrument Sample->DSC TGA_Data Mass vs. Temperature Plot (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Plot (Melting Endotherm, Purity) DSC->DSC_Data

Caption: Workflow for comprehensive thermal characterization.

Solubility Profile

Solubility is a critical parameter for drug development, influencing bioavailability, and for chemists, determining appropriate solvents for reactions and purification.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, PBS pH 7.4, DMSO, ethanol, methanol, acetone, dichloromethane).

  • Kinetic (High-Throughput) Assessment:

    • Prepare a stock solution of the compound in DMSO.

    • Add a small aliquot of the stock solution to each test solvent.

    • Visually or turbidimetrically assess for precipitation over time (e.g., 2h, 24h). This provides a rapid, qualitative understanding of solubility.

  • Thermodynamic (Shake-Flask) Assessment:

    • Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Filter or centrifuge the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., HPLC-UV).

Table 2: Representative Data Table for Solubility

SolventSolubility (µg/mL)Method
WaterTo be determinedShake-Flask
PBS (pH 7.4)To be determinedShake-Flask
EthanolTo be determinedShake-Flask
DMSOTo be determinedShake-Flask

Causality and Insights: The presence of the polar carboxamide group and the pyrazole nitrogens suggests potential for hydrogen bonding, which may afford some solubility in polar protic solvents. However, the chlorophenyl ring introduces significant hydrophobicity, likely limiting aqueous solubility. The interplay of these functional groups makes experimental determination essential.

Ionization Constant (pKa)

The pKa value(s) of a molecule dictate its charge state at a given pH, which profoundly impacts its solubility, permeability, and target binding. 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide has both potentially acidic (pyrazole N-H) and basic (pyrazole nitrogen) centers.

Diagram 2: Logical Relationship of pKa to Physicochemical Properties

G pKa pKa Charge Molecular Charge State pKa->Charge determines Solubility Aqueous Solubility Permeability Membrane Permeability Binding Target Binding Affinity Charge->Solubility Charge->Permeability Charge->Binding

Caption: The central role of pKa in determining key drug-like properties.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl and separately with 0.1 M NaOH.

  • Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection points of the titration curve or by calculating the pH at the half-equivalence point.

Trustworthiness: This method is a self-validating system. The clarity of the inflection points and the reproducibility of the titration curve provide a high degree of confidence in the determined pKa values.

Solid-State Characterization: Crystallography

For a crystalline solid, single-crystal X-ray diffraction (SC-XRD) provides the unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Protocol for Crystal Growth and Analysis

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (or solvent mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Solvent/Anti-Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent and an anti-solvent in which it is poorly soluble. Crystals may form at the interface.

  • X-ray Diffraction:

    • Mount a suitable single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

    • Process the data to determine the unit cell dimensions and solve the crystal structure.

Insights from Crystallography: The crystal structure would reveal the precise conformation of the chlorophenyl ring relative to the pyrazole core and detail the hydrogen bonding network formed by the carboxamide and pyrazole N-H groups. This information is invaluable for understanding polymorphism and for computational modeling studies.

References

  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

Executive Summary This technical guide profiles 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide , a critical heterocyclic scaffold in medicinal chemistry. Belonging to the class of 3,5-disubstituted pyrazoles, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide , a critical heterocyclic scaffold in medicinal chemistry. Belonging to the class of 3,5-disubstituted pyrazoles, this molecule serves as a privileged structure in the design of kinase inhibitors (targeting the ATP-binding hinge region) and cannabinoid receptor modulators. Its structural duality, driven by annular tautomerism, presents unique challenges and opportunities in synthetic scale-up and structure-activity relationship (SAR) studies.

Physicochemical Specifications

The following data establishes the core identity of the molecule. Researchers must note that the "1H" designation implies an unsubstituted nitrogen at the 1-position, allowing for tautomeric equilibrium in solution.

Table 1: Molecular Identity & Properties
PropertySpecification
Chemical Name 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide
CAS Registry Number 1397187-17-5
Molecular Formula C₁₀H₈ClN₃O
Molecular Weight 221.64 g/mol
Exact Mass 221.0356
SMILES NC(=O)C1=CC(C2=CC=CC(Cl)=C2)=NN1
Appearance Off-white to pale yellow solid
Predicted LogP 1.8 – 2.2 (Lipophilic)
TPSA ~71.8 Ų (High membrane permeability potential)
H-Bond Donors / Acceptors 2 / 3
Structural Tautomerism

In protic solvents, this molecule exists in equilibrium between the 3-(3-chlorophenyl) and 5-(3-chlorophenyl) forms. This is critical for binding affinity:

  • Tautomer A: Phenyl at position 3, Carboxamide at position 5.[1][2][3]

  • Tautomer B: Phenyl at position 5, Carboxamide at position 3.[2]

  • Implication: When docking this molecule into a protein target (e.g., a kinase), both tautomers must be modeled to determine the active bioactive conformation.

Tautomerism TautomerA 3-(3-Cl-Ph)-1H-pyrazole-5-carboxamide (Major Form in Polar Solvents) Equilibrium Proton Shift TautomerA->Equilibrium TautomerB 5-(3-Cl-Ph)-1H-pyrazole-3-carboxamide Equilibrium->TautomerB

Figure 1: Tautomeric equilibrium essential for pharmacophore modeling.

Synthetic Architecture & Process Chemistry

The synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide typically follows a Claisen Condensation-Cyclization strategy. This route is preferred over direct arylation due to higher regiocontrol and scalability.

Validated Synthetic Protocol

Step 1: Claisen Condensation

  • Reagents: 3-Chloroacetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt).

  • Solvent: Ethanol or Toluene.

  • Mechanism: Enolate formation of the acetophenone followed by attack on diethyl oxalate yields the ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (diketoester intermediate).

Step 2: Cyclization (Knorr Pyrazole Synthesis)

  • Reagents: Hydrazine hydrate (

    
    ), Acetic acid (cat.).
    
  • Conditions: Reflux in Ethanol for 2-4 hours.

  • Outcome: Formation of the pyrazole ring.[4][5][6][7][8][9] The ester group remains at position 5 (or 3).

Step 3: Ammonolysis (Amidation)

  • Reagents: Aqueous Ammonia (28%) or Methanolic Ammonia (

    
    ).
    
  • Conditions: Sealed tube at 60-80°C or room temperature stirring for 24h.

  • Outcome: Conversion of the ethyl ester to the primary carboxamide.

Synthesis Start 3-Chloroacetophenone (Starting Material) Intermediate Diketoester Intermediate (Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate) Start->Intermediate Claisen Condensation Reagent1 + Diethyl Oxalate + NaOEt (Base) Reagent1->Intermediate Ester Intermediate Ester (Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate) Intermediate->Ester Knorr Synthesis Step2 + Hydrazine Hydrate (Cyclization) Step2->Ester Product FINAL PRODUCT 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide Ester->Product Nucleophilic Substitution Step3 + NH3 / MeOH (Ammonolysis) Step3->Product

Figure 2: Step-wise synthetic pathway from commercial starting materials.

Pharmacophore & Biological Relevance

This molecule is not merely a chemical building block; it is a privileged scaffold in drug discovery.[6]

Kinase Hinge Binding

The pyrazole-carboxamide motif is a classic "Donor-Acceptor-Donor" (D-A-D) triad mimic, allowing it to bind to the ATP-binding hinge region of kinases.

  • Mechanism: The pyrazole NH (donor) and the pyrazole N (acceptor) form hydrogen bonds with the backbone residues of the kinase hinge.

  • Targets: p38 MAPK, CDK2, and VEGFR2.

  • 3-Chlorophenyl Role: This moiety typically occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, providing selectivity via halogen bonding or hydrophobic packing.

Agrochemical & GPCR Utility
  • Cannabinoid Receptors: Analogs of this scaffold (often with N1-substitution) are potent CB1 antagonists. The 5-carboxamide group is essential for receptor locking.

  • Crop Protection: Similar pyrazole-carboxamides (e.g., Tolfenpyrad) act as mitochondrial electron transport chain inhibitors (Complex I).

Analytical Characterization Protocols

To ensure scientific integrity, the following analytical results confirm the identity of the synthesized material.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: Expect elution at ~5.5 - 6.5 min (due to moderate lipophilicity).

NMR Expectations ( )
  • Amide Protons: Two broad singlets (or one very broad) around

    
     7.2 - 7.8 ppm (
    
    
    
    ).
  • Pyrazole Proton: Singlet at

    
     7.1 - 7.3 ppm (C4-H).
    
  • Phenyl Protons: Multiplet pattern at

    
     7.4 - 7.9 ppm (3-Cl substitution pattern: singlet-like for H2, doublets for H4/H6, triplet for H5).
    
  • NH (Pyrazole): Very broad singlet, often >13.0 ppm (exchangeable).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 15239624, 1H-Pyrazole-5-carboxamide. Retrieved from [Link]

  • Frizler, M., et al. (2012). Pyrazoles as a privileged scaffold in kinase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
  • Soliman, D. H., & Nafie, M. S. (2023).[4] Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. RSC Advances. Retrieved from [Link]

  • Aggarwal, R., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry. (Methodology for regioselective synthesis).

Sources

Exploratory

Biological activity screening of pyrazole carboxamide libraries.

From SDHI Fungicides to Kinase Inhibitors Executive Summary The pyrazole carboxamide scaffold represents a "privileged structure" in medicinal and agrochemical chemistry. Its utility spans from Succinate Dehydrogenase In...

Author: BenchChem Technical Support Team. Date: February 2026

From SDHI Fungicides to Kinase Inhibitors

Executive Summary

The pyrazole carboxamide scaffold represents a "privileged structure" in medicinal and agrochemical chemistry. Its utility spans from Succinate Dehydrogenase Inhibitors (SDHIs) in modern fungicides (e.g., Fluxapyroxad) to ATP-competitive kinase inhibitors in oncology (e.g., targeting FLT3, EGFR). This guide provides a rigorous technical framework for screening these libraries, emphasizing the distinct physicochemical requirements of mitochondrial targeting versus cytosolic kinase inhibition.

Part 1: Chemical Space & Library Design

The Pharmacophore: The core biological activity of pyrazole carboxamides hinges on the amide bond orientation and the substitution pattern of the pyrazole ring.

  • The Warhead: The carbonyl oxygen often acts as a hydrogen bond acceptor (e.g., interacting with Tyrosine residues in SDH).

  • The Linker: The amide nitrogen (

    
    -alkyl or 
    
    
    
    -aryl) dictates the vector for the hydrophobic tail.
  • Solubility Challenge: These libraries are often highly lipophilic (cLogP > 3.5), requiring specific solvent handling (DMSO/Tween-20) during screening to prevent microprecipitation, which causes false negatives in enzymatic assays.

Part 2: Agrochemical Screening (Target: SDH Complex II)

The primary agrochemical target is the Succinate Dehydrogenase (SDH) complex (Complex II) in the mitochondrial electron transport chain (ETC).[1] Pyrazole carboxamides bind to the ubiquinone-binding site (Qp site), blocking electron transfer.[1]

2.1 Mechanism of Action (Visualized)

SDH_Mechanism Succinate Succinate SDH_Enzyme SDH Enzyme (Complex II) Succinate->SDH_Enzyme Substrate Binding Fumarate Fumarate SDH_Enzyme->Fumarate Oxidation FAD FAD → FADH2 SDH_Enzyme->FAD e- Transfer ETC_Block ETC Blocked (ROS Accumulation) SDH_Enzyme->ETC_Block Inhibition Result FeS Fe-S Clusters FAD->FeS e- Transfer Ubiquinone Ubiquinone (CoQ) FeS->Ubiquinone Normal Pathway Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->SDH_Enzyme Competes for Qp Site

Figure 1: Mechanism of Action for SDHI Fungicides. The pyrazole carboxamide competes with Ubiquinone at the Qp site, halting respiration.[1]

2.2 Protocol: Mitochondrial Complex II Enzymatic Assay (DCIP Reduction)

Purpose: To quantify the IC50 of library compounds against SDH without interference from other ETC complexes. Principle: DCIP (2,6-dichlorophenolindophenol) acts as an artificial electron acceptor, changing from blue (oxidized) to colorless (reduced).

Reagents:

  • Mitochondrial Fraction: Isolated from Rhizoctonia solani or porcine heart (commercial surrogate).

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM NaN3 (blocks Complex IV).

  • Substrate: 20 mM Succinate.

  • Indicator: 50 µM DCIP.

Step-by-Step Methodology:

  • Preparation: Thaw mitochondrial fraction on ice. Dilute to 0.5 mg/mL protein in Assay Buffer.

  • Compound Addition: Dispense 1 µL of library compounds (in DMSO) into 96-well plates. Include Fluxapyroxad as a positive control and pure DMSO as a negative control.

  • Pre-incubation: Add 90 µL of mitochondrial suspension. Incubate at 30°C for 10 minutes to allow inhibitor binding to the Qp site.

  • Activation: Initiate reaction by adding 10 µL of Substrate/Indicator mix (Succinate + DCIP + Phenazine Methosulfate).

  • Kinetic Read: Measure Absorbance at 600 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (rate of DCIP reduction).

    
    
    

Causality Check: Why Phenazine Methosulfate (PMS)? DCIP cannot accept electrons directly from the enzyme efficiently; PMS acts as the intermediate electron carrier.

Part 3: Pharmaceutical Screening (Target: Kinases)

In oncology, pyrazole carboxamides (e.g., derivatives targeting FLT3 or CDK) function as ATP-competitive inhibitors.

3.1 Screening Workflow (Visualized)

Screening_Workflow Library Pyrazole Carboxamide Library (100-500 cmpds) Virtual Virtual Screening (Docking: FLT3/CDK2) Library->Virtual Filter non-binders Biochem_Screen Biochemical Assay (TR-FRET / ADP-Glo) Virtual->Biochem_Screen Top 10% Cell_Screen Cellular Viability (MV4-11 / HeLa) Biochem_Screen->Cell_Screen Active Hits Hit_Select Hit Selection (IC50 < 100 nM) Cell_Screen->Hit_Select Validation Hit_Select->Library SAR Feedback Loop

Figure 2: Integrated Screening Workflow. The process moves from computational filtering to enzymatic validation and finally cellular phenotypic confirmation.

3.2 Protocol: TR-FRET Kinase Assay

Purpose: High-throughput determination of kinase inhibition constants (Ki). Principle: Time-Resolved Fluorescence Resonance Energy Transfer. An antibody labeled with a donor fluorophore binds to the phosphorylated product.

Step-by-Step Methodology:

  • Plate Setup: Use 384-well low-volume white plates.

  • Enzyme Mix: Add 2 µL of Kinase (e.g., FLT3, 0.5 nM final) + Antibody (Europium-labeled).

  • Compound: Add 50 nL of library compound via acoustic dispenser (Echo).

  • Substrate Start: Add 2 µL of ATP/Substrate mix (e.g., ULight-labeled peptide).

  • Incubation: 1 hour at Room Temperature (RT).

  • Detection: Read on a multimode reader (Excitation: 320 nm; Emission: 615 nm & 665 nm).

  • Data: Calculate the Ratio (665/615 nm). Lower ratio = Higher Inhibition.

Part 4: SAR Analysis & Data Interpretation

The following table summarizes typical Structure-Activity Relationship (SAR) trends for pyrazole carboxamides across both domains.

Table 1: Comparative SAR Data (Mock Representative Data)

Compound IDPyrazole R-GroupAmide LinkerTargetIC50 / EC50Activity Note
PZ-Agro-01 Difluoromethyl (

)
BiphenylSDH (Fungi)0.03 µg/mLPotent SDHI (Fluxapyroxad-like). Lipophilic tail essential.
PZ-Agro-02 Methyl (

)
BiphenylSDH (Fungi)> 50 µg/mLLoss of activity.

is critical for H-bonding in Qp site.
PZ-Pharma-08t Amino (

)
Phenyl-PiperazineFLT3 (Kinase)0.09 nMUltra-potent. Piperazine adds solubility & H-bonds to hinge region.[2]
PZ-Pharma-12 Methyl (

)
Phenyl-PiperazineFLT3 (Kinase)150 nMReduced potency. Steric clash in ATP pocket.

Key Insight:

  • For Fungicides: The

    
     group on the pyrazole is non-negotiable for high potency; it mimics the carbonyl of ubiquinone.
    
  • For Kinase Inhibitors: The "tail" region (amide linker) must contain solubilizing groups (morpholine/piperazine) to interact with the solvent-exposed region of the kinase, a feature not required for the hydrophobic SDH pocket.

References
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection. Link

  • Zhang, J., et al. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Link

  • Li, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Link

  • BenchChem Technical Support. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. BenchChem Whitepapers. Link

  • Cui, Z., et al. (2023).[3] Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules. Link

Sources

Foundational

Literature review of pyrazole-based kinase inhibitors.

A Blueprint for Rational Drug Design & Evaluation Executive Summary: The Privileged Scaffold In the realm of small-molecule drug discovery, the pyrazole ring is not merely a structural component; it is a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

A Blueprint for Rational Drug Design & Evaluation

Executive Summary: The Privileged Scaffold

In the realm of small-molecule drug discovery, the pyrazole ring is not merely a structural component; it is a privileged scaffold . Its planar, five-membered heterocyclic structure offers a unique geometry that mimics the adenine base of ATP, making it an ideal template for Type I and Type II kinase inhibitors.

This guide dissects the technical dominance of pyrazole-based inhibitors, moving beyond basic chemistry into the causal relationships between substitution patterns and kinase selectivity.[1] We provide actionable protocols for synthesis and biological validation, grounded in FDA-approved precedents.

Structural Biology: The Hinge Binding Logic

The success of pyrazoles stems from their ability to satisfy the hydrogen-bonding requirements of the kinase hinge region.

  • The Donor-Acceptor Motif: The pyrazole ring typically presents a Hydrogen Bond Donor (NH) and Acceptor (N) pair. This complements the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Glu81/Leu83 in CDK2).

  • Vectorial Growth: The 3-, 4-, and 5-positions allow for "vectorial growth" into distinct pockets:

    • C3/C5 Positions: Often target the Gatekeeper residue or the hydrophobic back pocket (selectivity filter).

    • C4 Position: Directs substituents toward the Solvent Front , ideal for solubilizing groups (morpholines, piperazines) that do not interfere with binding affinity.

Visualization: The Pyrazole Hinge Interaction

The following diagram illustrates the canonical binding mode of a pyrazole-based inhibitor within the ATP-binding pocket.

HingeBinding ATP_Pocket ATP Binding Pocket Pyrazole Pyrazole Core (Scaffold) Hinge Hinge Region (Backbone CO / NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility/ADME) Pyrazole->Hinge H-Bond Donor/Acceptor (N1/N2) Pyrazole->Gatekeeper C3/C5 Substituents (Steric Fit) Pyrazole->Solvent C4 Substituents (Solubilizing Groups)

Figure 1: Canonical interaction map of pyrazole scaffolds within the kinase active site, highlighting critical vectors for medicinal chemistry optimization.

Landscape Analysis: FDA-Approved Case Studies

The clinical utility of this scaffold is validated by multiple approvals. The table below highlights the structural diversity and mechanism of action (MoA) for key pyrazole-based drugs.

Drug NameTarget(s)IndicationMechanismKey Structural Feature
Crizotinib ALK, ROS1, METNSCLCType I (ATP-competitive)3-substituted pyrazole acting as the hinge binder.
Ruxolitinib JAK1/2MyelofibrosisType IPyrazolo[1,5-a]pyrimidine core mimics adenine.
Avapritinib KIT, PDGFRAGISTType I (Active Conformation)Designed to inhibit D816V mutants (Type I binder).
Asciminib BCR-ABL1CMLAllosteric (STAMP)Binds to the myristoyl pocket, distinct from the ATP site.
Encorafenib BRAF V600EMelanomaType IPyrazole N1 substituted to fit the active site volume.
Pralsetinib RETNSCLC, ThyroidType IPyrazolo[1,5-a]pyridine core; targets RET fusions.

Medicinal Chemistry Strategy (SAR)

When designing a new library, strict adherence to established Structure-Activity Relationship (SAR) principles is required to avoid "molecular obesity" (high MW/Lipophilicity).

The "North-South-East-West" Optimization Strategy
  • N1 Position (The Anchor):

    • Function: Often carries an aryl or heteroaryl ring to occupy the hydrophobic pocket behind the ATP site.

    • Risk: Large groups here can clash with the "roof" of the active site in certain kinases (e.g., steric clash with Gly-rich loop).

  • C3 Position (The Gatekeeper Probe):

    • Function: Small alkyl or cycloalkyl groups (Methyl, Cyclopropyl) are preferred to fit into the gatekeeper pocket.

    • Insight: Bulky groups here confer selectivity against kinases with large gatekeepers (e.g., EGFR T790M).

  • C4 Position (The Solvent Vector):

    • Function: Ideal for attaching polar moieties (piperidine, morpholine) via a linker.

    • Benefit: Improves solubility and pharmacokinetic (PK) properties without disrupting binding affinity.

Experimental Protocols

Reliable data generation is the bedrock of drug discovery. Below are two self-validating protocols for synthesis and testing.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold

Context: This fused system is a bioisostere of the purine ring (found in Ruxolitinib). Reaction Type: Cyclocondensation.[2]

Reagents:

  • 5-Amino-1H-pyrazole-4-carbonitrile (Starting Material)

  • 1,3-Dicarbonyl compound (e.g., 2,4-Pentanedione)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid (10 volumes).

  • Addition: Add the 1,3-dicarbonyl compound (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the amine spot and the appearance of a highly fluorescent product spot indicates cyclization.

  • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water (50 mL).

  • Isolation: The product typically precipitates. Filter the solid, wash with cold water (3x) to remove excess acid, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Validation: Confirm structure via 1H-NMR (loss of pyrazole NH and dicarbonyl CH2 signals).

Protocol B: TR-FRET Kinase Activity Assay (IC50 Determination)

Context: High-throughput screening (HTS) compatible assay to determine potency.[3][4] Principle: Time-Resolved Fluorescence Resonance Energy Transfer between a Europium-labeled antibody (Donor) and a tracer (Acceptor).

Materials:

  • Kinase (e.g., Recombinant JAK2)

  • Substrate: Biotinylated peptide (e.g., PolyGT)

  • ATP (at Km concentration)[5]

  • Detection Reagents: Eu-Anti-Phosphotyrosine Ab + APC-Streptavidin.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrazole inhibitor in 100% DMSO (10-point curve). Transfer 50 nL to a 384-well low-volume white plate.

  • Enzyme Reaction:

    • Add 5 µL of 2X Kinase/Peptide Mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

    • Incubate for 10 min (Pre-incubation allows slow-binding inhibitors to equilibrate).

    • Add 5 µL of 2X ATP solution to initiate the reaction.[5]

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Ab + APC-Streptavidin + EDTA). The EDTA stops the kinase reaction.

  • Readout: Incubate for 1 hour, then read on a multi-mode plate reader (Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Calculate TR-FRET Ratio (Em665/Em615). Fit data to a 4-parameter logistic equation to derive IC50.

    • Quality Control: Z' factor must be > 0.5.

Integrated Discovery Workflow

The following diagram outlines the logical flow from scaffold selection to lead optimization.

DiscoveryWorkflow HitID Hit Identification (Virtual Screening / HTS) Scaffold Scaffold Selection (Pyrazole/Pyrazolo-pyrimidine) HitID->Scaffold SAR SAR Expansion (N1/C3/C4 vectors) Scaffold->SAR Library Synthesis Selectivity Selectivity Profiling (Kinome Scan) SAR->Selectivity TR-FRET / Binding Assays Selectivity->SAR Off-target toxicity? (Iterate) Lead Lead Candidate (Potency < 10 nM) Selectivity->Lead Clean Profile

Figure 2: Iterative drug discovery workflow for pyrazole-based kinase inhibitors, emphasizing the feedback loop between SAR synthesis and selectivity profiling.

Future Perspectives

The pyrazole scaffold is evolving. Current research (2024-2025) is pivoting toward:

  • Covalent Inhibitors: Attaching acrylamide "warheads" to the pyrazole C4 position to target non-catalytic cysteines (e.g., BTK C481).

  • PROTACs: Using the pyrazole moiety as the "warhead" ligand linked to an E3 ligase recruiter (e.g., Cereblon) to induce kinase degradation rather than simple inhibition.

  • Macrocyclization: Linking the N1 and C3 substituents to freeze the bioactive conformation, improving potency and selectivity (e.g., Lorlatinib analogues).

References

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors Source: PubMed (2024) URL:[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Eco-Vector Journals (2023) URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP (Gold Standard Protocol) Source: NIH / PubMed Central URL:[Link]

Sources

Exploratory

In Silico Screening and Target Identification for 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

Executive Summary This technical guide details the computational strategy for identifying biological targets of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide (referred to herein as CPPC ). This molecule represents a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational strategy for identifying biological targets of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide (referred to herein as CPPC ). This molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with Type I kinase inhibitors (e.g., Avapritinib, Doramapimod) and cannabinoid receptor antagonists.

The guide moves beyond generic protocols, focusing on the specific challenges of this ligand: tautomeric ambiguity of the pyrazole ring and the donor-acceptor motif of the carboxamide group. The workflow integrates inverse virtual screening (IVS), pharmacophore mapping, and molecular dynamics (MD) to deconvolute the mechanism of action.

Part 1: Cheminformatics Profiling & Ligand Preparation

Before target fishing, the query molecule must be rigorously characterized to define the search space.

Physicochemical Properties

CPPC is a fragment-like molecule with high ligand efficiency (LE). Its low molecular weight (<300 Da) allows it to bind deep within cryptic pockets that larger analogs cannot access.

PropertyValueImplication
Molecular Weight ~221.64 g/mol Fragment-based drug discovery (FBDD) candidate.
LogP (Predicted) 2.2 - 2.5Good membrane permeability; optimal for intracellular targets (Kinases).
H-Bond Donors 2 (Amide NH, Pyrazole NH)Critical for "Hinge Binding" in kinases.
H-Bond Acceptors 2 (Amide CO, Pyrazole N)Complementary to backbone residues (e.g., Glu/Met).
TPSA ~55 ŲHigh oral bioavailability predicted.
Tautomerism & Protonation States

Critical Technical Nuance: The 1H-pyrazole moiety exists in tautomeric equilibrium. In solution, the hydrogen can shift between N1 and N2.

  • Tautomer A (1H-pyrazole-5-carboxamide): Favored in polar solvents; often the bioactive conformation in donor-rich pockets.

  • Tautomer B (1H-pyrazole-3-carboxamide): The "flipped" tautomer.

  • Protocol: You must generate both tautomers and dock them independently. A common failure mode in in silico screening is fixing the tautomer state prior to docking.

Part 2: Target Identification Strategy (The Core)

We employ a consensus approach combining Ligand-Based Similarity (identifying analogs with known targets) and Structure-Based Reverse Docking (fitting the ligand into a database of protein pockets).

Workflow Architecture

TargetID_Workflow cluster_LBS Ligand-Based Screening cluster_SBS Structure-Based Screening (Reverse Docking) Query Query Ligand: CPPC Prep Ligand Preparation (Tautomer/Conf Generation) Query->Prep FP 2D Fingerprint Search (ChEMBL/PubChem) Prep->FP Shape 3D Shape Screening (ROCS/ShaEP) Prep->Shape Dock Inverse Docking (AutoDock Vina / Smina) Prep->Dock Filter Data Fusion & Filtering (Z-Score Normalization) FP->Filter Shape->Filter DB Target Database (scPDB / PDBbind) DB->Dock Score Consensus Scoring (Affinity + Interaction Fingerprint) Dock->Score Score->Filter Valid MD Simulation Validation (100ns Trajectory) Filter->Valid Output Ranked Target List Valid->Output

Figure 1: Consensus Target Identification Workflow. The pipeline runs ligand-based and structure-based methods in parallel to minimize false positives.

Protocol: Inverse Virtual Screening (IVS)

Reverse docking screens the query ligand against a library of protein structures to find the "best fit" pocket.

Step 1: Database Selection Do not use the entire PDB. It contains too much noise (redundant structures, obligate oligomers).

  • Recommended Source: scPDB (an annotated database of druggable binding sites).

  • Filtering: Select proteins with ligands of similar molecular weight (150-400 Da) to ensure pocket suitability.

Step 2: Docking Engine Configuration Use Smina (a fork of AutoDock Vina) for its enhanced energy minimization capabilities.

  • Exhaustiveness: Set to 16 (higher than the standard 8) to ensure the global minimum is found in diverse pocket shapes.

  • Box Size: A "Blind Docking" approach is computationally expensive. Instead, target the defined active site of each entry in scPDB. Center the grid on the cognate ligand's geometric center.

Step 3: Scoring & Normalization Raw binding affinity (kcal/mol) is biased by pocket hydrophobicity.

  • Normalization: Calculate the Z-score for the query ligand against the distribution of scores for that specific protein target (derived from a decoy set).

  • Interaction Fingerprint (IFP): Filter results that do not form at least two H-bonds (Amide-NH and Pyrazole-N), as these are required for the scaffold's bioactivity.

Part 3: Hypothesis Generation & Pathway Analysis

Based on the structural features of CPPC, the primary predicted targets are Serine/Threonine Kinases , specifically the MAPK family (p38) and CDK2 .

The "Hinge Binder" Hypothesis

The 3-(3-chlorophenyl)-pyrazole-5-carboxamide motif mimics the adenosine ring of ATP.

  • Pyrazole N2 (Acceptor): Accepts H-bond from the backbone NH of the hinge residue (e.g., Met109 in p38α).

  • Amide NH (Donor): Donates H-bond to the backbone Carbonyl of the residue (n-2) or (n+2).

  • 3-Chlorophenyl (Hydrophobic): Occupies the hydrophobic "Gatekeeper" pocket (Selectivity determinant).

Network Pharmacology: p38 MAPK Pathway

If CPPC inhibits p38 MAPK, it will modulate inflammatory cytokine production.

MAPK_Pathway Stress Cellular Stress / UV MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of CPPC) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 (Transcription) p38->ATF2 Inflammation Inflammation & Apoptosis MK2->Inflammation ATF2->Inflammation CPPC CPPC Inhibitor CPPC->p38 Inhibition

Figure 2: p38 MAPK Signaling Pathway. CPPC is predicted to block the phosphorylation cascade at the p38 node, preventing downstream inflammatory signaling.

Part 4: Validation Protocols

In Silico Validation: Molecular Dynamics (MD)

Docking provides a static snapshot. MD simulations assess the stability of the predicted binding mode.[1]

Protocol:

  • System Setup: Parameterize CPPC using GAFF2 (General Amber Force Field) with partial charges derived from RESP (Restrained Electrostatic Potential) calculations at the HF/6-31G* level.

  • Solvation: TIP3P water box with 10Å padding. Neutralize with Na+/Cl- ions (0.15 M).

  • Simulation: Run 100 ns production dynamics using GROMACS or NAMD .

  • Analysis Metrics:

    • RMSD (Ligand): Must remain < 2.0 Å relative to the docking pose.

    • H-Bond Occupancy: The key hinge H-bonds must be present for >60% of the simulation time.

Experimental Validation (Proposed)

To confirm the in silico predictions, the following assays are recommended:

AssayPurposeExpected Result
Thermal Shift Assay (TSA) Rapid binding screen.Shift in melting temp (

) > 2°C indicates binding.
Kinase Profiling Panel Specificity check.High % inhibition at 10 µM against p38, CDK2, or Aurora A.
X-ray Crystallography Definitive structural proof.Co-crystal structure showing CPPC in the ATP-binding pocket.

References

  • scPDB: An Annotated Database of Druggable Binding Sites. Source: Bioinformatics (2010). URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking. Source: Journal of Computational Chemistry. URL:[Link]

  • SwissSimilarity: A Web Tool for Low Complexity Similarity Search. Source: Swiss Institute of Bioinformatics. URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: Molecules (MDPI). URL:[Link]

  • Reverse Docking for the Identification of Molecular Targets. Source: Methods in Molecular Biology (NIH). URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Precision Kinase Inhibition: A Universal Protocol for HTS and Lead Optimization

Abstract In vitro kinase assays are the cornerstone of modern targeted therapy development. However, the transition from a biochemical signal to a reliable IC50 value is fraught with variables that can skew potency data...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In vitro kinase assays are the cornerstone of modern targeted therapy development. However, the transition from a biochemical signal to a reliable IC50 value is fraught with variables that can skew potency data by orders of magnitude. This guide moves beyond basic kit instructions to establish a rigorous, self-validating protocol for kinase inhibitor screening. We focus on a Universal Luminescent ADP Detection platform (e.g., ADP-Glo™) due to its applicability across the entire kinome, while referencing TR-FRET alternatives for specific high-throughput needs.

Strategic Assay Design: The "Why" Before the "How"

Before pipetting, the experimental parameters must be tuned to the enzyme's kinetic properties. Ignoring these creates "blind spots" where potent inhibitors appear weak, or false positives arise.

The ATP Imperative (Km is Key)

Most kinase inhibitors in clinical use are ATP-competitive (Type I). To accurately rank these compounds, the assay must be sensitive to competition.

  • The Rule: Run the assay at an ATP concentration equal to the enzyme's

    
     for ATP (
    
    
    
    ).
  • The Causality: If

    
    , the high concentration of ATP outcompetes the inhibitor, artificially inflating the IC50 (making the drug look less potent). If 
    
    
    
    , the enzyme is starved, leading to low signal stability.
  • Correction: Use the Cheng-Prusoff equation to derive the intrinsic inhibition constant (

    
    ) from the observed IC50.[1]
    
Linearity and Initial Velocity

Data is only valid if the reaction is captured during its initial velocity phase , where substrate consumption is


.
  • Enzyme Linearity: Signal must be proportional to enzyme concentration.

  • Time Linearity: Signal must increase linearly over time.

  • Impact: Measuring outside this window (when the reaction slows down due to product inhibition or substrate depletion) compresses the assay window, crushing Z-factors.

Technology Selection Matrix

Choose the detection method based on your screening stage and throughput needs.

FeatureLuminescent ADP Detection (e.g., ADP-Glo)TR-FRET (e.g., LANCE/LanthaScreen)Radiometric (

P-ATP)
Principle Measures ADP production (Universal)Antibody binds phospho-productDirect phosphate transfer
Universality High (Any kinase/ATPase)Medium (Requires specific Ab)High (Gold Standard)
Sensitivity High (down to nM ATP)Medium/HighVery High
Interference Low (Red-shifted/Luminescence)Low (Ratiometric readout)None (Chemical separation)
Throughput Ultra-High (1536-well)Ultra-High (1536-well)Low/Medium
Key Risk False positives from luciferase inhibitorsAntibody cross-reactivityRadioactive hazard

Visualizing the Workflow

The following diagram outlines the logical flow of a robust kinase assay, from kinetic characterization to IC50 determination.

KinaseWorkflow cluster_optimization Phase 1: Assay Optimization cluster_screening Phase 2: Inhibitor Screening cluster_analysis Phase 3: Data Analysis EnzymeTitration Enzyme Titration (Determine Linear Range) TimeCourse Time Course Study (Select Incubation Time) EnzymeTitration->TimeCourse KmDetermination ATP Km Determination (Michaelis-Menten) ReactionMix Kinase Reaction (Enz + Substrate + ATP@Km) KmDetermination->ReactionMix Sets [ATP] TimeCourse->KmDetermination CompoundPrep Compound Serial Dilution (DMSO Normalization) CompoundPrep->ReactionMix Detection Detection Step (Stop Rxn -> Generate Signal) ReactionMix->Detection ZFactor Z-Factor Calculation (Quality Control > 0.5) Detection->ZFactor CurveFit Sigmoidal Dose-Response (Calculate IC50) ZFactor->CurveFit If Pass KiCalc Cheng-Prusoff Correction (IC50 -> Ki) CurveFit->KiCalc

Figure 1: Operational workflow for developing and executing a quantitative kinase inhibition assay.

Protocol: Universal Luminescent ADP Detection

This protocol assumes the use of a two-step ADP detection system (e.g., ADP-Glo™), which is the industry standard for broad profiling.

Materials
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT (Fresh). Note: MnCl₂ may be required for some tyrosine kinases.

  • Substrate: Peptide or protein substrate specific to the kinase (e.g., Poly(Glu,Tyr) for Tyrosine kinases).[2]

  • ATP: Ultra-pure ATP (avoid degradation products).

  • Detection Reagents: ADP-Glo Reagent (Stop solution) and Kinase Detection Reagent.

Step-by-Step Methodology
Phase 1: Optimization (The "Pre-Run")
  • Enzyme Titration: Prepare a 2-fold dilution series of the kinase (0.5 nM to 100 nM) with fixed ATP (10 µM) and Substrate. Run for 60 mins.

    • Goal: Identify the concentration giving a Signal-to-Background (S/B) ratio > 10 within the linear range.

  • ATP Km Determination: Using the optimal enzyme concentration, run the assay with varying ATP (e.g., 1 µM to 1000 µM).

    • Analysis: Plot Velocity vs. [ATP]. Fit to Michaelis-Menten to find

      
      .
      
Phase 2: The Inhibition Assay
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO.

    • Dilute to 4x working concentration in Kinase Buffer (final DMSO typically 1%).

  • Reaction Assembly (384-well Low Volume Plate):

    • 5 µL Kinase Solution (at 2x optimal concentration).

    • 2.5 µL Compound (or DMSO control). Incubate 10-15 min to allow inhibitor binding.

    • 2.5 µL Substrate/ATP Mix (Initiates reaction). Crucial: [ATP] must equal

      
      .
      
  • Incubation:

    • Seal plate and incubate at Room Temp (20-25°C) for 60 minutes (or time determined in Phase 1).

  • Reaction Termination (Step 1):

    • Add 10 µL ADP-Glo™ Reagent.

    • Incubate 40 min. Mechanism: Stops kinase activity and depletes unconsumed ATP.[3][4]

  • Detection (Step 2):

    • Add 20 µL Kinase Detection Reagent.

    • Incubate 30-60 min. Mechanism: Converts generated ADP back to ATP, then to Light via Luciferase.[4][5]

  • Readout:

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Integrity

Quality Control: The Z-Factor

Before calculating IC50, validate the plate quality.


[6]
  • 
    : Mean and SD of Positive Control (No Inhibitor, Max Activity).
    
  • 
    : Mean and SD of Negative Control (No Enzyme or High Inhibitor, Background).
    
  • Criteria:

    
     is required for quantitative screening.[6]
    
IC50 Calculation

Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response):



Converting IC50 to Ki

For ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration used.[7] To report a universal constant (


):


  • Where

    
     is the ATP concentration used in the assay.
    
  • Note: If you followed the protocol and set

    
    , then 
    
    
    
    .

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low S/B Ratio (< 3) Enzyme inactive or degradedAliquot kinase; avoid freeze-thaw cycles. Verify ATP is fresh.
High Background ATP contamination or incomplete depletionEnsure ADP-Glo incubation is sufficient (40 min). Use ultra-pure ATP.
Z' < 0.5 Pipetting error or edge effectsCheck liquid handler calibration. Avoid outer wells if evaporation is suspected.
IC50 Shift ATP concentration driftVerify [ATP] matches Km. Check if compound is aggregating (add detergent).

Pathway Logic Visualization

Understanding the competitive mechanism is vital for interpreting data.

Mechanism Enzyme Kinase (Active Site) Complex_Active Enzyme-ATP Complex Enzyme->Complex_Active + ATP (Km) Complex_Blocked Enzyme-Inhibitor Complex Enzyme->Complex_Blocked + Inhibitor ATP ATP (Substrate) ATP->Complex_Active Inhibitor Inhibitor (Drug) Inhibitor->Complex_Blocked Competition Product Phospho-Substrate + ADP Complex_Active->Product Catalysis Signal Luminescent Signal Product->Signal Detection

Figure 2: Competitive inhibition mechanism. The inhibitor competes with ATP for the kinase active site, preventing the formation of ADP and reducing the luminescent signal.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. PubMed Central (PMC). Available at: [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. (Cited via GraphPad/NCBI). Available at: [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side reactions in pyrazole-5-carboxamide synthesis

Technical Support Center: Pyrazole-5-Carboxamide Synthesis Ticket System: OPEN Subject: Minimizing Side Reactions & Optimizing Purity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-5-Carboxamide Synthesis Ticket System: OPEN Subject: Minimizing Side Reactions & Optimizing Purity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The pyrazole-5-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Apixaban, Pyrazofurin). However, its synthesis is plagued by two critical failure modes: regioisomeric contamination during ring formation and coupling inefficiencies due to the electron-deficient, sterically crowded nature of the 5-position.

This guide moves beyond standard textbook procedures to address the causality of these failures, providing self-validating protocols to ensure spectral and enantiomeric purity.

Module 1: The Regioselectivity Crisis (Isomer N1 vs. N2)

User Complaint: "I synthesized my pyrazole core, but HPLC shows two peaks with identical mass. My potency data is inconsistent."

Diagnosis: You are likely dealing with regioisomers .[2] In the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls (Knorr Synthesis), the hydrazine can attack either carbonyl group. For pyrazole-5-carboxylates, this results in a mixture of the desired 5-substituted and the unwanted 3-substituted isomers.[1]

The Mechanism of Failure: The reaction is governed by a tug-of-war between sterics (hydrazine attacks the less hindered carbonyl) and electronics (hydrazine attacks the more electrophilic carbonyl).[1] In standard alcoholic solvents (EtOH, MeOH), these factors often oppose each other, leading to poor selectivity (~60:40 mixtures).

Troubleshooting Protocol 1.1: Solvent Engineering

Do not rely on thermodynamic equilibration alone. Use fluorinated alcohols to drive kinetic control.[1]

  • The Fix: Switch solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Why it Works: Fluorinated solvents are strong Hydrogen Bond Donors (HBD).[1] They selectively activate the more basic carbonyl (often the ketone) via H-bonding, directing the initial nucleophilic attack of the hydrazine to that specific site, locking in the regiochemistry early.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Hydrazine + 1,3-Dicarbonyl Solvent_EtOH Solvent: Ethanol (Weak H-Bond Donor) Start->Solvent_EtOH Standard Protocol Solvent_TFE Solvent: TFE/HFIP (Strong H-Bond Donor) Start->Solvent_TFE Optimized Protocol Path_Mix Competitive Attack (Steric vs Electronic Clash) Solvent_EtOH->Path_Mix Path_Selective Selective Carbonyl Activation (H-Bonding Directs Attack) Solvent_TFE->Path_Selective Result_Bad Mixture of N1/N2 Isomers (Requires Chromatography) Path_Mix->Result_Bad Result_Good High Regioselectivity (>95:5) (Direct Crystallization) Path_Selective->Result_Good

Caption: Figure 1. Solvent-controlled regioselectivity pathways. Fluorinated solvents (TFE) stabilize the transition state for the desired isomer.[1]

Module 2: Amide Coupling Challenges

User Complaint: "My coupling reaction stalls at 60% conversion. Adding more HATU causes a new impurity +99 Da."

Diagnosis: The pyrazole-5-carboxylic acid is electronically deactivated and sterically hindered (especially if N1-substituted).[1]

  • Stalling: The adjacent N1-substituent twists the carboxylate out of plane, reducing nucleophilic attack efficiency.

  • +99 Da Impurity: This is the guanidinylated byproduct .[1] When amine nucleophilicity is low (slow reaction), the amine attacks the HATU uronium center instead of the activated ester.

Troubleshooting Protocol 2.1: The T3P Advantage

Abandon HATU/EDC for this scaffold. Switch to Propylphosphonic Anhydride (T3P) .

Why T3P?

  • Zero Epimerization: If your amine partner is chiral, T3P maintains >99% ee (unlike EDC/HOBt).

  • No Guanidinylation: T3P is not a uronium salt; it forms a mixed anhydride.

  • Safety/Workup: Byproducts are water-soluble (simple wash removal).[1][3]

Standard Operating Procedure (SOP) for T3P Coupling:

  • Dissolution: Dissolve Pyrazole-5-COOH (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green alternative to DCM).

  • Base Addition: Add Pyridine or DIPEA (3.0 eq).[1] Critical: T3P requires a base to activate.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at 0°C.

  • Reaction: Warm to RT. If conversion is slow, T3P allows heating to reflux (EtOAc) without decomposing, unlike HATU.

  • Workup: Wash with water, then 0.5M HCl (removes pyridine), then NaHCO3.

Data Comparison: Coupling Reagents

FeatureHATU / HBTUEDC / HOBtT3P (Recommended)
Active Species O-At / O-Bt EsterO-AcylisoureaMixed Anhydride
Major Side Reaction Guanidinylation (+99 Da)N-Acylurea rearrangementHydrolysis (if wet)
Epimerization Risk ModerateHighVery Low
Steric Tolerance GoodPoorExcellent
Purification Column usually requiredColumn required (Urea removal)Extraction only

Module 3: Analytical Forensics (Distinguishing Isomers)

User Complaint: "I have a pure product, but I'm not sure if it's the N1-methyl or N2-methyl isomer. The 1H NMR looks identical."

Diagnosis: 1D Proton NMR is insufficient because the chemical shifts of N-Me groups are similar (approx 3.8 - 4.1 ppm).[1] You must use 2D NMR to prove the connectivity.

Validation Protocol 3.1: NOESY/HMBC Triangulation

You need to establish the spatial relationship between the N-substituent and the C-substituents.[1]

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • The Marker: Look for a cross-peak (correlation) between the N-Methyl protons and the ortho-protons of the phenyl ring at position 5.[1]

    • N1-Isomer (Desired): The N-Me is spatially distant from the C5-phenyl ring.[1] NO CROSS PEAK (or very weak).[1]

    • N2-Isomer (Undesired): The N-Me is directly adjacent to the C3-substituent.[1] If C3 is a proton, you will see a strong cross peak.

Visualizing the Analytical Logic

AnalysisWorkflow Sample Unknown Pyrazole Isomer NOESY Run 2D NOESY Sample->NOESY Observation_A Cross-peak: N-Me <-> C5-Substituent NOESY->Observation_A If C5 is bulky Observation_B Cross-peak: N-Me <-> C3-H NOESY->Observation_B If C3 is H Conclusion_N1 Confirmed: N1-Isomer (Desired) Observation_A->Conclusion_N1 Strong NOE (Spatial Proximity) Conclusion_N2 Confirmed: N2-Isomer (Wrong) Observation_B->Conclusion_N2 Strong NOE

Caption: Figure 2. NMR assignment logic. NOESY correlations provide definitive proof of N-alkylation site.[1]

FAQ: Rapid Fire Troubleshooting

Q: My pyrazole NH is unprotected. During amide coupling, I see a byproduct with +Mass of the acid.

  • A: You have formed the imide . The amide coupling reagent activated the carboxylic acid, which then acylated the pyrazole ring nitrogen (N1) instead of the external amine.

  • Fix: Use a protecting group (THP or SEM) on the pyrazole nitrogen before coupling.[1] Alternatively, use T3P with a bulky base (DIPEA) which sterically discourages N-acylation of the ring.

Q: I see "ghost peaks" in the aromatic region of my NMR.

  • A: This is likely annular tautomerism .[4] If your pyrazole is N-unsubstituted, the proton hops between N1 and N2.[1]

  • Fix: Run the NMR in DMSO-d6 (slows exchange) or lower the temperature to -40°C to "freeze" the tautomers and resolve the peaks.

References

  • Regioselective Synthesis via Fluorinated Solvents

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[5] Journal of Organic Chemistry, 2008.[2]

    • [1]

  • T3P Coupling Advantages

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011.
    • [1]

  • NMR Characterization of Pyrazoles

    • López, C., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Molecules, 2022.[6][7][8]

    • [1]

Sources

Optimization

How to resolve solubility issues with 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

A Senior Application Scientist's Guide to Resolving Solubility Challenges Welcome to the technical support guide for 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide. This resource is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Resolving Solubility Challenges

Welcome to the technical support guide for 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. As a molecule possessing a multi-ring, largely hydrophobic structure, it is predisposed to poor aqueous solubility, a common hurdle in drug development. This guide provides a logical, step-by-step approach to understanding and overcoming these challenges, moving from fundamental principles to advanced formulation strategies.

Understanding the Molecule: Why is Solubility an Issue?

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide's structure inherently limits its ability to dissolve in aqueous media. The primary contributors to its low solubility are:

  • Hydrophobic Core : The chlorophenyl and pyrazole rings create a large, non-polar surface area that is energetically unfavorable to interact with polar water molecules.[1]

  • Crystal Lattice Energy : In its solid, crystalline state, the molecules are tightly packed. Significant energy is required to overcome these intermolecular forces before dissolution can occur.

  • Limited Ionization : While the pyrazole ring contains nitrogen atoms that can be protonated, the carboxamide group is generally neutral. The compound's overall pKa profile suggests it is a weak base, with significant ionization only occurring at a low pH.[2]

Table 1: Predicted Physicochemical Properties of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide
PropertyPredicted ValueImplication for Solubility
Molecular Weight~221.6 g/mol Moderate; less of a factor than LogP.
cLogP~2.5 - 3.5Indicates high lipophilicity and poor aqueous solubility.[3]
pKa (most basic)~2.0 - 3.0 (pyrazole N)Weakly basic; solubility may increase in highly acidic conditions (pH < 3).[2]
Hydrogen Bond Donors2 (pyrazole N-H, amide N-H)Can interact with polar solvents, but outweighed by hydrophobic regions.
Hydrogen Bond Acceptors2 (pyrazole N, amide C=O)Can interact with protic solvents.

Troubleshooting & FAQ Guide

This section is structured to guide you through a logical troubleshooting workflow. Start with the initial assessment and proceed to more advanced techniques as required.

Diagram 1: General Troubleshooting Workflow

G cluster_0 Initial Assessment cluster_1 Tier 1: Basic Solubilization cluster_2 Tier 2: Formulation Approaches cluster_3 Tier 3: Advanced Formulations cluster_4 Resolution A Compound Fails to Dissolve in Aqueous Buffer B Solvent Screening (Organic & Co-solvents) A->B Start Here C pH Adjustment (pH-Solubility Profile) B->C If organic solubility is also low G Solubilized Compound for Experimentation B->G Success D Surfactant Addition (Micellar Solubilization) C->D If pH effect is insufficient C->G Success E Use of Excipients (e.g., Cyclodextrins) D->E Alternative F Amorphous Solid Dispersion (ASD) D->F For solid dosage forms or higher loading D->G Success E->F E->G Success F->G

Caption: Troubleshooting workflow for solubility issues.

Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What's the first step?

Answer: This is expected due to the compound's hydrophobic nature. The immediate goal is to determine a suitable solvent system for creating a stock solution, which can then be diluted into your aqueous experimental medium.

Causality: At neutral pH, the compound is in its least soluble, non-ionized form. Your first step should be a systematic solvent screening to understand its general solubility characteristics. Many pyrazole derivatives are prepared in organic solvents like methanol or THF for experimental use due to these concerns.[4][5]

Action: Proceed to a systematic solvent screening protocol.

Q2: What organic solvents should I try, and how do I use them effectively?

Answer: Start with a range of common, water-miscible organic solvents. The goal is to find a solvent that can dissolve the compound at a high concentration (e.g., 10-50 mM) to create a stock solution.

Causality: Organic solvents with varying polarities can disrupt the crystal lattice and solvate the hydrophobic regions of the molecule more effectively than water. Common choices include DMSO, DMF, ethanol, and methanol.[1][6]

Table 2: Recommended Solvents for Initial Screening
SolventPolarity IndexClassCommon Use / Rationale
DMSO 7.2Dipolar AproticExcellent solubilizing power for many poorly soluble drugs.
DMF 6.4Dipolar AproticSimilar to DMSO, good for highly crystalline compounds.
Ethanol 4.3ProticLess toxic option, common in formulations.[7]
Methanol 5.1ProticEffective for many pyrazoles, but more toxic than ethanol.[4]
Acetonitrile 5.8Dipolar AproticUsed in analytical preparations (HPLC).
THF 4.0AproticGood for dissolving complex organic molecules.[5]

Action: Follow the detailed Protocol 1: Systematic Solvent Screening below. If a single solvent is insufficient, or if you need to limit the organic solvent concentration in your final assay, a co-solvent system is the next logical step.[7]

Q3: How does pH affect solubility, and can I exploit this?

Answer: As a weak base, the solubility of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is expected to increase as the pH of the medium decreases.[2][8]

Causality: The pyrazole ring contains nitrogen atoms that can accept a proton (become protonated) in acidic conditions. This imparts a positive charge on the molecule, which dramatically increases its interaction with polar water molecules, thereby increasing solubility. The solubility of compounds with acidic or basic functional groups can be highly dependent on pH.[9]

Action: Perform a pH-solubility profile to quantify this effect. This is crucial if your experimental system can tolerate a lower pH. See Protocol 2: Determining a pH-Solubility Profile .

Q4: My compound precipitates when I dilute my organic stock solution into my aqueous buffer. What should I do?

Answer: This is a common problem when the final concentration of the organic solvent is too low to maintain solubility. The solution is to use a carefully optimized co-solvent system or to add surfactants.

Causality: A co-solvent system works by reducing the overall polarity of the aqueous medium, making it more "hospitable" to the hydrophobic drug molecule even at high dilutions.[6][7] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerin.[10]

Action: Develop a ternary system (Water + Co-solvent + Drug) or a quaternary system (Water + Buffer Salts + Co-solvent + Drug). See Protocol 3: Preparation and Evaluation of a Co-Solvent System .

Q5: When should I consider using surfactants?

Answer: Surfactants are an excellent option when pH modification and co-solvents are not viable or effective, or when you need to achieve higher concentrations in an aqueous medium.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic outer shell allows the entire complex to remain dispersed in water.[10][11]

Diagram 2: Micellar Solubilization

G cluster_micelle Micelle cluster_surfactant Surfactant Monomer s1 s2 s3 s4 s5 s6 s7 s8 drug Drug head Hydrophilic Head tail

Caption: A drug molecule encapsulated within a surfactant micelle.

Action: Screen a panel of non-ionic surfactants like Tween® 80 or Poloxamers. See Protocol 4: Screening for Surfactant-Based Solubilization .

Q6: For my in-vivo studies, I need a solid formulation with better dissolution. What are my options?

Answer: For solid dosage forms, creating an Amorphous Solid Dispersion (ASD) is a state-of-the-art and highly effective technique.[12][13]

Causality: An ASD involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[14] This prevents the drug from crystallizing, holding it in a higher-energy, amorphous state.[15] This amorphous form dissolves much more readily than the stable crystalline form, often creating a supersaturated solution that enhances bioavailability.[16]

Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specific co-polymers like Soluplus® or Apinovex™.[12][17] Manufacturing Methods: Spray drying and hot-melt extrusion are the two primary industrial methods for producing ASDs.[16]

Diagram 3: Amorphous Solid Dispersion (ASD) Conceptdot

G cluster_0 Crystalline Drug cluster_1 Polymer Matrix cluster_2 Amorphous Solid Dispersion (ASD) C1 C2 C1->C2 C5 C1->C5 C3 C2->C3 C6 C2->C6 C4 C3->C4 C7 C3->C7 C4->C1 C8 C4->C8 C5->C6 C6->C7 C7->C8 C8->C5 P1 P2 P1->P2 P3 P2->P3 P4 P3->P4 P5 P4->P5 P6 P5->P6 P7 P6->P7 P8 P7->P8 Plus + D1 D2 D3 D4 D5 M1 M2 M3 M4 M5 M6 M7 M8 M9 M10 cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Aryl-pyrazole-5-carboxamides

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Synthetic Routes, Regioselectivity, and Amidation Efficiency Ticket ID: PYR-5CX-GEN Introduction: The Scaffold Challenge The 3-aryl-pyrazole-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Synthetic Routes, Regioselectivity, and Amidation Efficiency Ticket ID: PYR-5CX-GEN

Introduction: The Scaffold Challenge

The 3-aryl-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., substituents in p38 MAPK inhibitors) and CB1 antagonists (e.g., Rimonabant analogs).

However, the "textbook" route—Claisen condensation followed by hydrazine cyclization—is fraught with technical pitfalls. The most common support tickets we receive involve regioisomeric mixtures (1,3- vs. 1,5-isomers) and inefficient amide coupling .

This guide moves beyond standard protocols to offer alternative, high-fidelity synthetic routes.

Module 1: The Regioselectivity Crisis

Ticket #101: "I’m getting a 1:1 mixture of 1,3- and 1,5-isomers."

User Issue: "I reacted my unsymmetrical 1,3-diketone with phenylhydrazine in ethanol. NMR shows a messy mixture of regioisomers. How do I force the formation of the 1-aryl-3-aryl-5-ester isomer?"

Technical Diagnosis: In standard Knorr synthesis, the regioselectivity is dictated by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. In ethanol, these energy differences are often negligible, leading to thermodynamic mixtures.

Solution A: The Fluorinated Solvent Switch (The "HFIP Effect") Switch your solvent from Ethanol (EtOH) to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

  • Mechanism: HFIP is a strong hydrogen-bond donor (HBD) but a poor nucleophile. It selectively activates the more basic carbonyl (typically the one adjacent to the less bulky/more electron-rich aryl group), directing the initial attack of the hydrazine.

  • Protocol:

    • Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.5 M).

    • Add hydrazine (1.1 equiv) at room temperature.

    • Stir for 1–4 hours.

    • Result: Often improves regioselectivity from 1:1 to >95:5.

Solution B: The 1,3-Dipolar Cycloaddition (Total Control) If the condensation route fails, abandon it for Nitrile Imine Cycloaddition . This route is strictly regioselective because the connectivity is determined by the dipole alignment.

  • Workflow: Generate a nitrile imine in situ from a hydrazonyl halide and trap it with an alkyne ester.

  • Why it works: The carbon of the nitrile imine must bond to the

    
    -carbon of the electron-deficient alkyne (propiolate), guaranteeing the 3-aryl-5-carboxylate pattern.
    
Visual Workflow: Regioselectivity Decision Tree

RegioControl Start Target: 3-Aryl-pyrazole-5-carboxamide Substrate Substrate: Unsymmetrical 1,3-Diketone Start->Substrate Standard Standard Route (EtOH/Reflux) Substrate->Standard Decision Is Regioselectivity < 90%? HFIP Solvent Switch (Use HFIP or TFE) Decision->HFIP Yes, Try Optimization Cyclo Route Switch (Nitrile Imine Cycloaddition) Decision->Cyclo Yes, Try Alternative Standard->Decision Result1 Mixture of Isomers (Difficult Separation) Standard->Result1 Result2 High Regioselectivity (H-Bond Activation) HFIP->Result2 Result3 Perfect Regiocontrol (Dipole Alignment) Cyclo->Result3

Caption: Decision matrix for overcoming poor regioselectivity in pyrazole synthesis.

Module 2: The Amidation Bottleneck

Ticket #205: "Hydrolysis of the ester is stalling, and the subsequent coupling is low-yielding."

User Issue: "I have the ethyl ester intermediate. Saponification with LiOH is slow (due to steric hindrance at the 5-position), and the subsequent HATU coupling to the amine is yielding <40%."

Technical Diagnosis: The 5-position of the pyrazole ring is sterically crowded by the N1-substituent (if N-aryl/alkyl) and the C4-substituent. Standard activation (carboxylic acid + coupling reagent) often leads to unreactive activated esters or side reactions.

Solution: Direct Aminolysis (Bypassing the Acid) Avoid the carboxylic acid intermediate entirely. Use a Base-Mediated Direct Aminolysis .

  • Reagent System: Magnesium Nitride (

    
    ) or DBU/LiCl.
    
  • Mechanism: The Lewis acid (Li+ or Mg2+) activates the ester carbonyl, while the base deprotonates the amine, creating a potent nucleophile that attacks the ester directly.

Protocol (DBU/LiCl Method):

  • Mix: Pyrazole ester (1.0 equiv), Amine (1.5–2.0 equiv), and anhydrous THF.

  • Add: DBU (2.0 equiv) and LiCl (2.0 equiv).

  • Conditions: Heat to 50–60 °C for 12 hours.

  • Advantage: This "one-step" conversion avoids the water-sensitive acid chloride formation and the slow hydrolysis step.

Comparison of Amidation Strategies
MethodReagentsProsConsBest For
Standard Coupling LiOH

HATU/DIEA
Mild conditions2 steps; expensive reagentsSimple, unhindered amines
Acid Chloride SOCl

or Oxalyl Chloride
High reactivityHarsh; incompatible with acid-sensitive groupsSterically hindered amines
Direct Aminolysis DBU/LiCl or TBD1 step; atom economicalRequires heating; excess amine neededStable esters; bypassing hydrolysis
AlMe

Coupling
TrimethylaluminumExtremely potentPyrophoric; strict inert atmosphereVery unreactive anilines

Module 3: Green & Efficient Alternatives (MCRs)

Ticket #310: "I need to synthesize a library of 50 analogs. The linear route is too slow."

User Issue: "I cannot afford a 3-step linear synthesis (Condensation


 Hydrolysis 

Amidation) for library generation. Is there a one-pot method?"

Technical Diagnosis: Linear synthesis is the enemy of high-throughput chemistry. You require a Multicomponent Reaction (MCR) that assembles the pyrazole core and the amide functionality simultaneously.

Solution: The 4-Component Aqueous MCR This route utilizes an aldehyde, hydrazine, and a 1,3-dicarbonyl equivalent (often ethyl cyanoacetate or similar) in water.

  • The "Green" Route:

    • Reactants: Aryl aldehyde + Hydrazine hydrate + Ethyl acetoacetate + Amine (if modified) or Ammonium Acetate.

    • Catalyst: Nano-ZnO or simple organocatalysts (L-proline).

    • Solvent: Water (reflux).[1]

    • Outcome: The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization. While this often yields pyrazole-4-carboxamides, modifying the dicarbonyl input to Aryl glyoxal allows access to the 5-carboxamide core.

Visual Workflow: One-Pot Assembly

MCR_Pathway Inputs Inputs: 1. Aryl Glyoxal 2. Aryl Hydrazine 3. 1,3-Dicarbonyl Intermediate Intermediate: Bis-arylhydrazone Inputs->Intermediate Condensation Cyclization Cyclization: Intramolecular Condensation Intermediate->Cyclization -H2O Product Product: 3-Aryl-pyrazole-5-carbonyl Cyclization->Product Tautomerization

Caption: Simplified mechanism for the one-pot multicomponent assembly of the pyrazole core.

References

  • Regioselective Synthesis via Fluorinated Solvents: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.[2] (Note: This paper establishes the critical role of TFE/HFIP in directing pyrazole regiochemistry).

  • Direct Aminolysis of Esters: Kim, B. R., et al. (2015).[3] Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C-(C=O) coupling.[3] Chemical Communications.[3] (Validates the direct transformation of esters to pyrazoles/amides without isolation).

  • 1,3-Dipolar Cycloaddition (Nitrile Imines): Huo, C., et al. (2022). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines.[4][5] Organic & Biomolecular Chemistry.[1][6][7][8][9] (Authoritative source for the cycloaddition alternative to Knorr synthesis).

  • Multicomponent Reactions in Water: Abdelkhalik, M. M., et al. (2018).[9] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives in Water. Longdom Publishing. (Supports the green chemistry approach for library generation).

Sources

Optimization

Technical Support Center: Scale-Up of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

Welcome to the Process Chemistry Helpdesk. Ticket ID: SC-PYR-3CL-001 Assigned Scientist: Senior Application Scientist (Process Development) Status: Open Executive Summary Scaling up the production of 3-(3-Chlorophenyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Helpdesk. Ticket ID: SC-PYR-3CL-001 Assigned Scientist: Senior Application Scientist (Process Development) Status: Open

Executive Summary

Scaling up the production of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide presents a classic heterocyclic process challenge. The synthesis hinges on the efficient construction of the pyrazole core via Claisen condensation followed by hydrazine cyclization.

The primary failure modes in this workflow are exothermic runaways during cyclization , "solid-block" formation during the condensation step, and incomplete amidation in the final stage. This guide addresses these specific bottlenecks with field-validated protocols.

Section 1: The Synthesis Workflow (Visual Map)

The following flowchart outlines the "Golden Batch" route, selected for its robustness on kilogram scales. We prioritize the Hydrolysis-Acid Chloride pathway over direct ammonolysis due to faster kinetics and higher purity profiles on scale.

SynthesisWorkflow Start Raw Materials: 3-Chloroacetophenone Diethyl Oxalate Step1 Step 1: Claisen Condensation (NaOEt/EtOH, <10°C) Intermediate: Diketo Ester Enolate Start->Step1 Condensation Step2 Step 2: Cyclization (Hydrazine Hydrate, AcOH) CRITICAL SAFETY STEP Step1->Step2 Exothermic Addition Intermediate Intermediate: Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate Step2->Intermediate Precipitation & Wash Step3a Step 3A: Hydrolysis (NaOH, Reflux) Intermediate->Step3a Saponification Step3b Step 3B: Activation (SOCl2, Toluene -> Acid Chloride) Step3a->Step3b Activation Step3c Step 3C: Amidation (NH4OH or NH3 gas) Step3b->Step3c Coupling Final Final Product: 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide Step3c->Final Crystallization

Caption: Validated scale-up workflow prioritizing safety (Step 2) and conversion efficiency (Step 3).

Section 2: Troubleshooting Module – Phase I (The Claisen Condensation)

Context: The reaction of 3-chloroacetophenone with diethyl oxalate using Sodium Ethoxide (NaOEt).

Q: The reaction mixture turned into a solid, unstirrable block within 30 minutes. What happened? A: You have experienced rapid precipitation of the sodium enolate salt .

  • The Cause: On scale, the sodium salt of the diketo ester intermediate is less soluble than the starting materials. High concentrations (>1 M) lead to sudden solidification, which breaks agitators and traps unreacted starting material.

  • The Fix:

    • Dilution: Ensure your solvent volume is at least 8–10 volumes (L/kg) relative to the acetophenone.

    • Solvent Switch: Use a mixture of Ethanol/Toluene (1:1) . The toluene helps solubilize the organic intermediates and keeps the slurry flowable.

    • Engineering: Use an overhead stirrer with a high-torque motor and a pitch-blade impeller, not a magnetic stir bar.

Q: My LCMS shows a persistent impurity at M+28 relative to the product. A: This is likely the ethyl ester exchange or incomplete condensation byproduct.

  • The Cause: Moisture ingress. Sodium ethoxide is extremely hygroscopic. If it absorbs water, it forms Sodium Hydroxide, which hydrolyzes your diethyl oxalate before it can react.

  • The Fix: Use freshly prepared NaOEt or open commercial bags only under nitrogen flow. Ensure the reactor is dried (KF < 0.1%) before charging.

Section 3: Troubleshooting Module – Phase II (The Hydrazine Cyclization)

Context: Reaction of the diketo ester with Hydrazine Hydrate to form the pyrazole ring.

Q: I observed a dangerous temperature spike when adding hydrazine. A: Hydrazine condensation is highly exothermic (~100 °C adiabatic temperature rise potential).

  • The Protocol: Never add hydrazine to the hot reaction mixture.

    • Cool the diketo ester mixture to 0–5 °C .

    • Dilute Hydrazine Hydrate (60–80%) with Ethanol (1:1) before addition.

    • Add the hydrazine solution dropwise , maintaining the internal temperature < 20 °C .

    • Only apply heat (reflux) after the addition is complete and the initial exotherm has subsided.

Q: Is my product the 3-isomer or the 5-isomer? The HPLC peaks are splitting. A: This is a Tautomerism issue, not a regiochemistry failure.

  • The Science: In 1H-pyrazoles (where the Nitrogen has a proton), the double bonds shift rapidly. 3-(3-chlorophenyl)-1H-pyrazole and 5-(3-chlorophenyl)-1H-pyrazole are the same molecule in solution.

  • The Confusion: In HPLC, if the pH is neutral, you might see peak broadening.

  • The Fix: Run your HPLC with an acidic modifier (0.1% Formic Acid). This protonates the system and usually collapses the tautomers into a single sharp peak.

  • Note: If you alkylate the nitrogen (e.g., with methyl iodide), you will lock the isomers and they will separate. For the 1H-species, do not worry about "regio-purity" unless you are isolating a specific salt form.

Section 4: Troubleshooting Module – Phase III (The Amidation)

Context: Converting the Ethyl Ester to the Carboxamide.

Q: Direct reaction of the ester with aqueous ammonia is taking 48+ hours. How do I speed this up? A: Direct ammonolysis of ethyl esters is kinetically slow due to the electron-rich nature of the pyrazole ring deactivating the ester carbonyl.

  • The "Green" Fix: Use Methanolic Ammonia (7N) in a pressure vessel (autoclave) at 80 °C. This usually completes in 6–8 hours.

  • The "Robust" Fix (Recommended for Scale):

    • Saponify: Hydrolyze ester to acid (NaOH/Water/EtOH).

    • Activate: Convert acid to Acid Chloride using Thionyl Chloride (SOCl2) in Toluene.

    • Quench: Drip the Acid Chloride into cold Ammonium Hydroxide. Why? Although it adds steps, the reaction times are instantaneous, and purification is a simple water wash (removing salts), avoiding the difficult separation of unreacted ester from amide.

Section 5: Validated "Golden Batch" Protocol

Scale: 100g Input (3-Chloroacetophenone)

Step 1: Diketo Ester Formation
  • Charge 100g 3-Chloroacetophenone (0.65 mol) and 113g Diethyl Oxalate (1.2 eq) into a reactor with 600 mL Ethanol.

  • Cool to 0 °C.

  • Add 1.2 eq Sodium Ethoxide (21% wt solution in EtOH) dropwise over 1 hour. Control Temp < 10 °C.

  • Stir at room temperature for 4 hours. The slurry will thicken (yellow/orange precipitate).

Step 2: Cyclization
  • Cool the slurry from Step 1 to 0 °C.

  • Add 40g Acetic Acid (to buffer pH).

  • Add 35g Hydrazine Hydrate (1.1 eq) dropwise. Caution: Exotherm.

  • Heat to reflux (78 °C) for 3 hours.

  • Cool to 20 °C. The product (Ethyl ester) usually precipitates.

  • Filter and wash with cold Ethanol.

Step 3: Amidation (Acid Chloride Route)
  • Hydrolysis: Reflux the wet cake from Step 2 with 10% NaOH (300 mL) for 2 hours. Acidify with HCl to precipitate the Carboxylic Acid . Filter and dry.

  • Activation: Suspend the dry Acid in Toluene (500 mL). Add Thionyl Chloride (1.5 eq) and a drop of DMF. Heat to 70 °C until gas evolution stops (clear solution).

  • Concentrate: Remove excess SOCl2 via vacuum distillation (add fresh toluene and distill again to chase traces).

  • Amidation: Dissolve the residue in THF (200 mL). Add this solution slowly to a stirred mixture of 28% Ammonium Hydroxide (200 mL) at 0 °C.

  • Isolation: The product precipitates immediately. Filter, wash with water, and dry.

Section 6: Analytical Data Specifications
ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O (0.1% HCOOH)
Mass Spec [M+H]+ = 222.0/224.0 (Cl pattern)ESI+
1H NMR (DMSO-d6) δ 13.8 (br s, 1H, NH-pyrazole), 7.4-8.0 (m, 4H, Ar-H), 7.3 (s, 1H, Pyrazole-CH)400 MHz
Residual Hydrazine < 10 ppmDerivatization/LCMS (Genotoxic Impurity Control)
References
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (General procedure for acetophenone/oxalate condensation).

  • Safe Scale-Up of a Hydrazine Condensation. Organic Process Research & Development. (Safety protocols for hydrazine exotherms).

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. PubMed Central. (Discussion on tautomerism and regioselectivity).

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety. ACS Chemical Health & Safety. (Dilution and handling guides).

  • Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. ResearchGate. (Specifics on the ethyl ester intermediate).

Reference Data & Comparative Studies

Validation

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide structure-activity relationship (SAR) studies.

Executive Summary The 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its utility as an ATP-competitive kinase inhibitor (speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its utility as an ATP-competitive kinase inhibitor (specifically targeting CDKs and Aurora kinases) and, with specific N1-substitutions, as a Factor Xa inhibitor .

This guide dissects the Structure-Activity Relationship (SAR) of this lead scaffold, contrasting its performance against established clinical candidates like AT7519 (CDK inhibitor) and Apixaban (Factor Xa inhibitor). We analyze the critical role of the 3-chlorophenyl moiety in hydrophobic pocket occupation and the carboxamide motif in hinge binding.

Key Findings:
  • Mechanism: Acts as a bidentate or tridentate hydrogen bond donor/acceptor to the kinase hinge region (e.g., Leu83 in CDK2).

  • The 3-Cl Substituent: Provides a 5–10x potency boost over the unsubstituted phenyl analog by targeting the hydrophobic "back pocket" or gatekeeper region.

  • Selectivity: High affinity for CDK2/Cyclin E and CDK9/Cyclin T1; moderate selectivity against non-related kinases unless further decorated.

Chemical Biology Profile

The Molecule
  • Core Scaffold: 1H-pyrazole-5-carboxamide.[1][2][3][4][5][6][7][8]

  • Key Substituent: 3-Chlorophenyl group at the C3 position.[1][3][5][6][7]

  • Chemical Space: Lipophilic Ligand Efficiency (LLE) optimized fragment.

Mechanism of Action: The "Hinge Binder"

In the context of kinase inhibition, the 1H-pyrazole-5-carboxamide motif functions as a bioisostere of the adenine ring of ATP.

  • Pyrazole NH (N1): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl.

  • Pyrazole N (N2): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone amide NH.

  • Carboxamide (C5-CONH2): Forms an additional H-bond network, often interacting with the "sugar pocket" residues or stabilizing the active conformation.

Interaction Pathway (Graphviz)

KinaseBinding Scaffold 3-(3-Cl-Ph)-Pyrazole-Carboxamide ATP_Site ATP Binding Pocket Scaffold->ATP_Site Competes with ATP Hinge Hinge Region (Leu83/Glu81) Scaffold->Hinge H-Bonds (N1/N2/CONH2) Gatekeeper Gatekeeper Residue (Phe80) Scaffold->Gatekeeper Hydrophobic Interaction (3-Cl-Phenyl) ATP_Site->Hinge Defined by

Figure 1: Logical interaction map of the scaffold within the kinase ATP-binding pocket.

Comparative SAR Analysis

This section compares the 3-(3-Chlorophenyl) variant against structural alternatives to validate its selection as a lead compound.

The "Chlorine Scan": Phenyl Ring Substitution

The position of the chlorine atom on the C3-phenyl ring is critical for potency and metabolic stability.

Compound VariantSubstitutionIC50 (CDK2)LogPSAR Insight
Lead (Target) 3-Cl 15 nM 2.8 Optimal fit for the hydrophobic back-pocket; avoids steric clash.
Variant AH (Unsubstituted)120 nM1.9Loss of hydrophobic interaction energy; reduced potency.
Variant B4-Cl45 nM2.8Steric clash with the "floor" of the ATP pocket in some kinases; lower potency than 3-Cl.
Variant C3-CF310 nM3.1Higher potency but increased lipophilicity (solubility issues).
The Core: Carboxamide vs. Alternatives

Modifying the C5-carboxamide group drastically alters binding mode.

  • Carboxamide (-CONH2): Essential for the donor-acceptor motif.

  • Ester (-COOEt): Loss of H-bond donor capability; >100-fold loss in potency.

  • Amine (-NH2): Shifts the H-bond network; often leads to a different binding mode (e.g., Tozasertib-like), changing selectivity profiles.

Comparison with Reference Standards
Feature3-(3-Cl)-Pyrazole-CarboxamideAT7519 (Clinical Candidate)Apixaban (Factor Xa)
Core Pyrazole-5-carboxamidePyrazole-3-carboxamidePyrazole-5-carboxamide (fused)
Primary Target CDK2 / CDK9CDK1 / CDK2 / CDK9Factor Xa
Binding Mode Hinge Binder (Type I)Hinge Binder (Type I)Active Site (S1/S4 Pocket)
Potency Low Nanomolar (Lead)Sub-Nanomolar (Optimized)Sub-Nanomolar (Optimized)
Status Preclinical Lead / ToolPhase IIFDA Approved

Expert Insight: While the 3-(3-Chlorophenyl) lead is potent, clinical candidates like AT7519 incorporate a 2,6-dichlorobenzoylamino group to fill the solvent-exposed region, improving solubility and pharmacokinetic properties (PK) which the bare scaffold lacks.

Experimental Protocols

Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

A robust, scalable route avoiding hydrazine toxicity where possible.

Workflow Diagram:

Synthesis Step1 Step 1: Claisen Condensation 3-Chloroacetophenone + Diethyl Oxalate Base: NaOEt, Solvent: EtOH, 0°C -> RT Intermediate1 Intermediate: Diketo Ester Step1->Intermediate1 Step2 Step 2: Cyclization Add Hydrazine Hydrate (N2H4·H2O) Reflux, 4h Intermediate1->Step2 Intermediate2 Intermediate: Ethyl 3-(3-Cl-Ph)-pyrazole-5-carboxylate Step2->Intermediate2 Step3 Step 3: Ammonolysis NH3 in MeOH (7N) Sealed Tube, 80°C, 12h Intermediate2->Step3 Final Product: 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide Step3->Final

Figure 2: Synthetic route for the target scaffold.

Detailed Protocol (Step 3 - Ammonolysis):

  • Charge: Dissolve 1.0 eq of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate in 10 volumes of 7N Ammonia in Methanol.

  • Reaction: Seal in a pressure tube and heat to 80°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Triturate the residue with cold diethyl ether or recrystallize from Ethanol/Water to afford the pure carboxamide as an off-white solid.

  • Validation: 1H NMR (DMSO-d6) should show two broad singlets for CONH2 (approx. δ 7.4 and 7.8 ppm) and the pyrazole CH (δ 7.1 ppm).

In Vitro Kinase Assay (CDK2/Cyclin E)

Self-validating protocol using ADP-Glo.

  • Reagents: Recombinant CDK2/Cyclin E, substrate peptide (Histone H1), ATP (10 µM), and Test Compound (DMSO stock).

  • Reaction:

    • Mix Enzyme (5 ng/well) + Substrate in Kinase Buffer.

    • Add Compound (serial dilutions). Incubate 10 min.

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

  • Control: Staurosporine (Reference IC50 ~ 1–5 nM).

References

  • Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 2008.

  • Pinto, D. J., et al. "Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 2001.[9]

  • Park, H., et al. "Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents." European Journal of Medicinal Chemistry, 2021.

  • ChemicalBook. "3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide Product Properties."

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazole Carboxamide Analogs

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of pyrazole carboxamide analogs using molecular docking. We will delve into the causality behind expe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of pyrazole carboxamide analogs using molecular docking. We will delve into the causality behind experimental choices, present detailed protocols for self-validating systems, and ground our claims in authoritative sources.

The pyrazole heterocycle is a well-established and valuable scaffold in the world of medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs targeting conditions such as cancer and inflammation.[2] The carboxamide linkage further enhances the potential for specific interactions within protein binding sites.

This guide will use Carbonic Anhydrase II (CA II) as a case study to compare the molecular docking performance of different pyrazole carboxamide analogs. CA II is a well-characterized enzyme, and several studies have explored its inhibition by this class of compounds, providing a solid foundation for a comparative analysis.[3]

The "Why": Understanding the Rationale Behind the Approach

Before diving into the "how," it's crucial to understand the reasoning that underpins a comparative molecular docking study. The primary goal is to predict and compare the binding affinities and modes of a series of analogs to a specific protein target. This allows for:

  • Structure-Activity Relationship (SAR) Elucidation: By comparing analogs with minor structural variations, we can infer which chemical modifications enhance or diminish binding affinity. This is a cornerstone of rational drug design.

  • Lead Optimization: Docking studies can guide the optimization of a lead compound by suggesting modifications that could improve its interaction with the target protein.

  • Virtual Screening: While not the focus of this guide, the principles discussed are fundamental to virtual screening campaigns, where large libraries of compounds are docked to identify potential hits.

The trustworthiness of a docking study hinges on a robust and validated protocol. A key self-validating step is re-docking a known co-crystallized ligand into the active site of the target protein.[4] A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the chosen docking parameters.[4]

Comparative Docking Analysis: Pyrazole Carboxamide Analogs Against Carbonic Anhydrase II

In a recent study, a series of novel pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and evaluated as carbonic anhydrase inhibitors.[3] The sulfonamide group is a well-known zinc-binding group, crucial for potent inhibition of carbonic anhydrases. The following table summarizes the docking scores and key interactions of two promising analogs, 6a and 6b , compared to the known inhibitor Acetazolamide (AAZ) .

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Analog 6a hCA II-8.5THR199, THR200, ZN2+YesYes
Analog 6b hCA II-8.2THR199, THR200, ZN2+YesYes
Acetazolamide (AAZ) hCA II-7.1THR199, THR200, ZN2+YesYes

Data synthesized from a study on pyrazole-carboxamides as carbonic anhydrase inhibitors.[3]

The data clearly indicates that both pyrazole carboxamide analogs, 6a and 6b, exhibit superior docking scores compared to the reference inhibitor, Acetazolamide.[3] This suggests a potentially higher binding affinity for the active site of human Carbonic Anhydrase II (hCA II). The interactions with the key zinc ion (ZN2+) and the surrounding threonine residues are critical for the inhibitory activity of this class of compounds.[3]

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This protocol outlines a detailed workflow for performing a comparative molecular docking study of pyrazole carboxamide analogs against a target protein.

1. Preparation of the Receptor Protein:

  • Step 1.1: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we would use a structure of hCA II.

  • Step 1.2: Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Maestro). This involves removing water molecules, adding hydrogen atoms, and assigning charges. The rationale is to create a clean and chemically correct representation of the protein for the docking simulation.

2. Ligand Preparation:

  • Step 2.1: Draw the 2D structures of the pyrazole carboxamide analogs and the reference compound.

  • Step 2.2: Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically favorable before docking.

3. Docking Simulation:

  • Step 3.1: Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or a known active site.

  • Step 3.2: Perform the docking calculation using a validated docking program (e.g., AutoDock Vina, Glide). The program will explore various conformations and orientations of the ligand within the defined binding site.

  • Step 3.3: Analyze the docking results. This involves examining the predicted binding energies (docking scores) and visualizing the binding poses of the ligands in the active site.

4. Post-Docking Analysis and Validation:

  • Step 4.1: Compare the docking scores of the analogs. A more negative score generally indicates a more favorable binding affinity.

  • Step 4.2: Analyze the protein-ligand interactions. Identify key hydrogen bonds, hydrophobic interactions, and any other significant contacts. This provides insight into the molecular basis of binding.

  • Step 4.3 (Crucial Validation): To enhance the reliability of the docking results, it is highly recommended to perform molecular dynamics (MD) simulations on the docked complexes.[3][4] MD simulations can assess the stability of the predicted binding poses over time.[3]

Visualizing the Workflow and Interactions

To better illustrate the process and the molecular interactions, we can use diagrams.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking & Analysis PDB Protein Structure (PDB) Prep_Protein Prepare Protein (Add H, Remove H2O) PDB->Prep_Protein Ligands Ligand Structures (2D) Prep_Ligands Prepare Ligands (3D Conversion, Energy Minimization) Ligands->Prep_Ligands Docking Molecular Docking (AutoDock Vina) Prep_Protein->Docking Prep_Ligands->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis Ligand_Interaction_Diagram cluster_protein Protein Active Site cluster_ligand Pyrazole Carboxamide Analog THR199 THR199 THR200 THR200 ZN ZN2+ Pyrazole Pyrazole Core Pyrazole->THR200 Hydrophobic Interaction Carboxamide Carboxamide Linker Carboxamide->THR199 H-Bond Sulfonamide Sulfonamide Group Sulfonamide->ZN Coordination

Caption: Key interactions of a pyrazole carboxamide analog in the active site of Carbonic Anhydrase II.

Conclusion and Future Directions

This guide has provided a framework for conducting and interpreting comparative molecular docking studies of pyrazole carboxamide analogs. By following a rigorous and validated protocol, researchers can gain valuable insights into the structure-activity relationships of these promising compounds. The case study of Carbonic Anhydrase II inhibitors demonstrates how docking can be used to rank and prioritize analogs for further experimental testing.

It is imperative to remember that molecular docking is a computational prediction tool. While powerful, its results must be validated through experimental assays. [5]Techniques such as in vitro enzyme inhibition assays and biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are essential to confirm the predicted binding affinities and inhibitory activities.

The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of novel pyrazole carboxamide-based therapeutics.

References

  • Jahagirdar, S., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Pharmaceuticals, 14(1), 59. [Link]

  • Güler, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137351. [Link]

  • El-Sayed, M. A. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Molecules, 27(3), 743. [Link]

  • Gunasekar, S., et al. (2023). Synthesis And Docking Studies Of Innovative Pyrazole Hydrazides. Journal of Pharmaceutical Negative Results, 14(S02), 141-158. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5373. [Link]

  • Alam, M. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. [Link]

  • Kumar, A., et al. (2021). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Research Square. [Link]

  • Li, Y., et al. (2020). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 68(11), 1085-1094. [Link]

  • Fang, Z., et al. (2018). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Scientific Reports, 8(1), 17462. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4994. [Link]

Sources

Validation

Comparative Technical Guide: Pyrazole Carboxamides vs. Standard-of-Care Kinase Inhibitors

Executive Summary The pyrazole carboxamide scaffold has emerged as a "privileged structure" in modern drug discovery, offering distinct thermodynamic and kinetic advantages over first-generation kinase inhibitors. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole carboxamide scaffold has emerged as a "privileged structure" in modern drug discovery, offering distinct thermodynamic and kinetic advantages over first-generation kinase inhibitors. While Standard-of-Care (SoC) agents like Ruxolitinib (JAK1/2) and Pirtobrutinib (BTK) have defined the therapeutic landscape, they face limitations regarding isoform selectivity and acquired resistance (e.g., BTK C481S mutations).

This guide objectively compares next-generation Pyrazole Carboxamide Derivatives (PCDs) against these SoCs. We focus on the scaffold's ability to exploit unique hydrogen-bonding networks within the ATP-binding cleft, providing superior residence time and selectivity profiles.

Mechanistic Differentiation: The Hinge-Binding Motif

The core differentiator of pyrazole carboxamides lies in their interaction with the kinase hinge region. Unlike the pyrrolo[2,3-d]pyrimidine scaffold of Ruxolitinib, which relies heavily on hydrophobic packing, PCDs utilize the carboxamide moiety as a directional hydrogen bond donor/acceptor pair.

Structural Logic
  • SoC (Ruxolitinib): Binds via the pyrrole nitrogen to the hinge (Glu957/Leu959 in JAK1). High potency but susceptible to off-target inhibition due to conserved ATP-pocket homology.

  • PCDs: The carboxamide oxygen accepts a H-bond from the backbone amide, while the amide nitrogen donates a H-bond to the backbone carbonyl. This "dual-anchor" motif rigidifies the ligand-protein complex, often displacing conserved water molecules to gain entropic favorability.

Signaling Pathway & Intervention Points[1]

The following diagram illustrates the JAK-STAT pathway and the precise intervention point where PCDs compete with ATP, preventing STAT phosphorylation.

JAK_STAT_Inhibition cluster_competition Competitive Inhibition Ligand Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (ATP-Binding Pocket) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Recruitment ATP ATP ATP->JAK Phosphorylation (Normal) PCD Pyrazole Carboxamide (Inhibitor) PCD->JAK Blockade (High Affinity) pSTAT p-STAT (Dimerization) STAT->pSTAT Phosphorylation (Blocked by PCD) Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action. Pyrazole Carboxamides (Green) competitively displace ATP (Grey) at the JAK kinase cleft, halting the phosphorylation cascade required for STAT activation.

Comparative Performance Data

The following data synthesizes recent Structure-Activity Relationship (SAR) studies comparing optimized Pyrazole Carboxamides (e.g., HBC-12551 analogs) against SoCs.

Potency and Selectivity Profile
MetricRuxolitinib (SoC)Pyrazole Carboxamide (Lead)Biological Implication
JAK2 IC50 2.8 nM1.5 nMComparable potency in primary target inhibition.
JAK1/JAK2 Ratio ~1.5 (Dual inhibitor)>25 (Selective)PCDs can be tuned for isoform selectivity, reducing anemia risks associated with JAK2 inhibition.
BTK (WT) IC50 0.5 nM (Ibrutinib)0.3 nMHigh potency maintained.
BTK (C481S) >1000 nM (Resistant)4.2 nMCritical Advantage: PCDs do not rely on Cys481 covalent bonding, remaining active against resistance mutations.
Lipophilic Efficiency (LipE) 4.56.2Higher LipE in PCDs suggests better solubility and bioavailability per unit of potency.
ADME/Tox Comparison
  • Metabolic Stability: PCDs often incorporate fluorinated phenyl rings (e.g., 2,4-difluorophenyl) at the N1 position, blocking metabolic soft spots common in the piperidine rings of first-gen inhibitors.

  • CYP Inhibition: Early pyrazoles showed CYP3A4 inhibition. Modern carboxamide derivatives mitigate this by reducing lipophilicity (LogD < 3.0) and introducing polar side chains.

Experimental Validation Protocols

To validate the performance of a Pyrazole Carboxamide candidate against a SoC, the following self-validating workflow is recommended.

Protocol: ADP-Glo Kinase Assay (High-Throughput)

Objective: Determine IC50 values and Mode of Inhibition (MOI).

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Detection: Promega ADP-Glo™ Reagent.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of the Pyrazole Carboxamide and Ruxolitinib (Control) in 100% DMSO. Acoustic dispense 20 nL into 384-well low-volume plates.

  • Enzyme Addition: Add 2 µL of JAK2 enzyme (0.5 nM final conc) to the wells. Incubate for 15 min at RT to allow inhibitor binding (Pre-incubation is critical for determining residence time effects).

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (ATP at Km apparent).

  • Incubation: Incubate for 60 min at RT.

  • Termination: Add 4 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to light). Read Luminescence.

Validation Criteria:

  • Z-Factor: Must be > 0.7.

  • Reference Control: Ruxolitinib IC50 must fall within 2-fold of historical mean (e.g., 2-5 nM).

Screening Workflow Visualization

Screening_Cascade InSilico In Silico Design (Scaffold Hopping) Biochem Biochemical Assay (ADP-Glo / IC50) InSilico->Biochem Select Top 100 Cellular Cellular Assay (Ba/F3 Proliferation) Biochem->Cellular IC50 < 10 nM Cellular->InSilico SAR Refinement ADME ADME Profiling (Microsomal Stability) Cellular->ADME Selectivity > 50x Lead Lead Candidate (PCD-Lead) ADME->Lead Cl_int < 10 µL/min/mg

Figure 2: Screening Cascade. A funnel approach ensuring only candidates with superior potency and metabolic stability proceed to lead optimization.

Strategic Outlook

When to switch to Pyrazole Carboxamides? Researchers should prioritize this scaffold when:

  • Resistance Emerges: The target population carries mutations in the ATP-binding cleft (e.g., BTK C481S, BCR-ABL T315I) that sterically hinder SoC binding but accommodate the smaller, flexible pyrazole core.

  • CNS Penetration is Required: The physicochemical properties of pyrazole carboxamides can be fine-tuned (via N-substitution) to improve Blood-Brain Barrier (BBB) permeability, essential for treating brain metastases or glioblastoma, an area where Ruxolitinib has limited efficacy.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Institutes of Health (NIH). [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI / PubMed. [Link]

  • Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Journal of Medicinal Chemistry (ACS). [Link]

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors (Ruxolitinib). American Society of Hematology. [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib and fedratinib. NIH / PubMed Central. [Link]

Comparative

A Senior Application Scientist's Guide to In Silico ADMET Prediction for Novel Pyrazole-Carboxamide Drug Candidates

An Objective Comparison of Leading Freely Available Predictive Tools For researchers, scientists, and drug development professionals venturing into the promising landscape of pyrazole-carboxamide-based therapeutics, earl...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Leading Freely Available Predictive Tools

For researchers, scientists, and drug development professionals venturing into the promising landscape of pyrazole-carboxamide-based therapeutics, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount. Navigating the array of in silico prediction tools can be a formidable task. This guide provides an in-depth, experience-driven comparison of prominent, freely accessible ADMET prediction platforms, offering a technical walkthrough and actionable insights to inform your drug discovery pipeline.

The Critical Role of Early ADMET Profiling for Pyrazole-Carboxamides

The pyrazole-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its versatility allows for the fine-tuning of interactions with a wide range of biological targets. However, this chemical diversity also presents challenges in predicting the pharmacokinetic and safety profiles of novel analogues. Unforeseen ADMET liabilities are a leading cause of late-stage drug development failures. In silico prediction tools offer a rapid and cost-effective means to de-risk and prioritize candidates long before resource-intensive experimental studies are undertaken.

Comparative Analysis of Leading In Silico ADMET Prediction Platforms

To provide a tangible comparison, we will evaluate the performance of three widely-used, web-based ADMET prediction tools: SwissADME , pkCSM , and admetSAR . We will assess their predictions against experimental data for a representative pyrazole-carboxamide derivative where available in the literature, and provide a broader comparison based on studies of similar small molecules.

Methodological Approaches: A Glimpse Under the Hood

The predictive power of these tools stems from sophisticated computational models, primarily based on Quantitative Structure-Activity Relationships (QSAR) and machine learning algorithms.

  • SwissADME employs a combination of predictive models, including the BOILED-Egg model for predicting gastrointestinal absorption and brain penetration, and utilizes multiple algorithms to estimate physicochemical properties.[1]

  • pkCSM leverages graph-based signatures to represent small molecules, which are then used to train machine learning models for predicting a wide range of pharmacokinetic and toxicity endpoints.[2]

  • admetSAR is another comprehensive source that utilizes QSAR models to predict a wide array of ADMET properties.[3]

Machine learning models, such as Random Forest (RF), Support Vector Machines (SVM), and Graph Neural Networks (GNNs), are trained on large datasets of compounds with known experimental ADMET properties.[4][5] These models learn the complex relationships between a molecule's structure and its biological fate, enabling them to make predictions for novel compounds.

Experimental Protocol: A Step-by-Step Workflow for ADMET Prediction

The following protocol outlines the general workflow for obtaining ADMET predictions for a novel pyrazole-carboxamide candidate using a web-based tool like SwissADME.

  • Prepare the Molecular Structure:

    • Draw your pyrazole-carboxamide molecule using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the structure to a simplified molecular-input line-entry system (SMILES) string. This is a common input format for most web servers.

  • Access the Web Server:

    • Navigate to the homepage of the chosen ADMET prediction tool (e.g., SwissADME).

  • Submit the Molecule:

    • Paste the SMILES string of your pyrazole-carboxamide candidate into the input box.

    • Initiate the prediction by clicking the "Run" or "Submit" button.

  • Analyze the Results:

    • The server will return a comprehensive report of predicted ADMET properties.

    • Carefully examine each parameter, paying close attention to any predicted liabilities (e.g., poor absorption, potential toxicity).

    • Utilize the tool's visualization features, such as the Bioavailability Radar or the BOILED-Egg plot in SwissADME, for a more intuitive understanding of the compound's drug-likeness.

Head-to-Head Comparison: Predicted vs. Experimental Data

A study by Ak et al. (2024) provides in silico ADMET predictions for a series of pyrazole-carboxamide derivatives using the pkCSM server.[1] We can use this as a case study and supplement it with findings from a comparative study by Pires et al. (2023) that evaluated several free online ADMET tools, including SwissADME and pkCSM, against experimental data for a set of tyrosine kinase inhibitors, a class of drugs that often includes heterocyclic scaffolds.[6]

Table 1: Comparative ADMET Predictions for a Representative Pyrazole-Carboxamide Derivative

ADMET PropertypkCSM Prediction (from Ak et al., 2024 for a representative pyrazole-carboxamide)General Performance of SwissADME (from Pires et al., 2023)General Performance of admetSAR (from Pires et al., 2023)
Water Solubility (LogS) -4.782 (Poorly soluble)Tends to have a lower Root Mean Square Error (RMSE)[6]Predictions can have larger deviations from experimental values[6]
Intestinal Absorption (%) 85.328% (High)Good predictive ability for absorption[6]Provides probability of high absorption[6]
BBB Permeability (logBB) -0.65 (Low)Good predictive abilityProvides a qualitative prediction (Yes/No)
CYP2D6 Inhibition NoHigh accuracy in predicting CYP inhibitionHigh accuracy in predicting CYP inhibition
AMES Toxicity NoNot directly predictedProvides a probability of mutagenicity
hERG Inhibition NoNot directly predictedProvides a qualitative prediction (Yes/No)

Note: This table is a composite representation based on available data. The performance of each tool can vary depending on the chemical space of the compounds being analyzed.

Interpreting the Predictions: From Data to Decisions

The output from these prediction tools provides a wealth of information that needs careful interpretation in the context of your drug discovery project.

  • Physicochemical Properties: Parameters like molecular weight, LogP, and polar surface area are fundamental determinants of a drug's behavior. The "drug-likeness" filters, such as Lipinski's Rule of Five, provide a quick assessment of the compound's potential for oral bioavailability.

  • Pharmacokinetics:

    • Absorption: High intestinal absorption is desirable for orally administered drugs. The BOILED-Egg model in SwissADME offers a simple graphical representation of this property.[1]

    • Distribution: Plasma protein binding and blood-brain barrier (BBB) permeability are key distribution parameters. High plasma protein binding can limit the free drug concentration, while BBB permeability is crucial for CNS-targeting drugs.

    • Metabolism: Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions. Early identification of potential CYP inhibitors is critical.

    • Excretion: The predicted clearance and half-life of a compound can help in designing appropriate dosing regimens.

  • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity can flag potential safety concerns at an early stage.

Visualizing the Workflow and Key Relationships

To better understand the integration of in silico ADMET prediction in the drug discovery process, the following diagrams illustrate the overall workflow and the interplay of key ADMET parameters.

ADMET_Workflow cluster_Discovery Drug Discovery Pipeline cluster_InSilico In Silico ADMET Prediction Hit_Identification Hit Identification Lead_Generation Lead Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Candidate_Design Novel Pyrazole- Carboxamide Design ADMET_Prediction ADMET Prediction (SwissADME, pkCSM, etc.) Candidate_Design->ADMET_Prediction SMILES Data_Analysis Data Analysis & Prioritization ADMET_Prediction->Data_Analysis Predicted Properties Data_Analysis->Lead_Generation Prioritized Candidates Data_Analysis->Candidate_Design Feedback for Redesign

Caption: Workflow of in silico ADMET prediction in drug discovery.

ADMET_Parameters Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Metabolism Metabolism Distribution->Metabolism Target Site Toxicity Toxicity Distribution->Toxicity Off-target effects Efficacy Efficacy Distribution->Efficacy Excretion Excretion Metabolism->Excretion Metabolism->Toxicity Toxic Metabolites

Caption: Interplay of key ADMET parameters.

Conclusion and Future Outlook

In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification and mitigation of potential liabilities in novel drug candidates. For researchers working with pyrazole-carboxamides, leveraging freely available tools like SwissADME, pkCSM, and admetSAR can significantly enhance the efficiency and success rate of their programs. While these tools provide valuable guidance, it is crucial to remember that in silico predictions are not a substitute for experimental validation. A judicious combination of computational and experimental approaches will ultimately pave the way for the development of safe and effective pyrazole-carboxamide therapeutics. The continuous development of more sophisticated machine learning algorithms and the expansion of high-quality experimental datasets promise to further improve the accuracy and predictive power of in silico ADMET models in the future.[7]

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 111. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Comparative Analysis of Machine Learning Models for Predicting ADMET Properties in Drug Development. (2025). ResearchGate. [Link]

  • ADMET Predictor. (2019). Simulations Plus. [Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (n.d.). IAPC Journals. [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025). ACS Publications. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). ResearchGate. [Link]

  • admetSAR 3.0: about. (2023). admetSAR. [Link]

  • Ak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137321. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

Sources

Validation

Benchmarking 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide against commercially available inhibitors

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals Subject: Evaluation of CPPC as a High-Efficiency Scaffold vs. Standard MAPK Inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals Subject: Evaluation of CPPC as a High-Efficiency Scaffold vs. Standard MAPK Inhibitors

Executive Summary: The Case for Fragment-Based Precision

In the landscape of kinase inhibitor discovery, "molecular obesity"—the tendency of drug candidates to become increasingly large and lipophilic—remains a critical failure mode. 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide (CPPC) represents a privileged Fragment-Based Drug Discovery (FBDD) scaffold targeting the ATP-binding pocket of Stress-Activated Protein Kinases (SAPKs), specifically JNK (c-Jun N-terminal Kinase) and p38 MAPK .

This guide benchmarks the CPPC Scaffold against industry-standard inhibitors (SP600125 and SB203580 ). While commercial standards offer high potency through bulk interactions, CPPC offers superior Ligand Efficiency (LE) and a cleaner physicochemical profile, serving as an optimal starting point for designing next-generation, isoform-selective inhibitors.

Mechanism of Action: Hinge Binding Dynamics

The pyrazole-5-carboxamide motif is a classic "hinge binder." It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • CPPC Binding Mode: The pyrazole nitrogen (donor) and the carboxamide oxygen/nitrogen (acceptor/donor) form a tridentate or bidentate interaction with the backbone residues of the kinase hinge (e.g., Met149 in JNK3 or Met109 in p38

    
    ).
    
  • Differentiation: Unlike SP600125 (which targets the ATP pocket with lower selectivity) or JNK-IN-8 (which relies on a covalent cysteine trap), CPPC relies on reversible, enthalpy-driven hydrogen bonding, allowing for modular "growth" into the selectivity pocket (DFG-motif).

Visualization: JNK Signaling & Inhibition Node

The following diagram illustrates the intervention point of CPPC within the JNK signaling cascade.

JNK_Pathway Stress Cellular Stress (UV, ROS, Cytokines) ASK1 ASK1 / MAP3K Stress->ASK1 MKK MKK4 / MKK7 ASK1->MKK JNK JNK1/2/3 (Target Enzyme) MKK->JNK Phosphorylation (Thr-Pro-Tyr) Substrates c-Jun / ATF2 / p53 (Apoptosis/Inflammation) JNK->Substrates CPPC CPPC Scaffold (ATP-Competitive Hinge Binder) CPPC->JNK Inhibits SP600125 SP600125 (Standard Inhibitor) SP600125->JNK Inhibits

Figure 1: JNK Signaling Cascade. CPPC competes with ATP at the JNK phosphorylation site, preventing downstream activation of c-Jun and ATF2.

Benchmarking Data: Scaffold vs. Standard

The following data compares the CPPC Scaffold (as a representative lead) against established commercial inhibitors. Note that while CPPC has a higher IC


 (lower potency), its Ligand Efficiency (LE)  demonstrates that it binds more effectively per atom, making it a superior starting point for optimization.
Table 1: Comparative Pharmacological Profile
FeatureCPPC Scaffold (The Product)SP600125 (Standard JNK Inhibitor)SB203580 (Standard p38 Inhibitor)
Primary Target JNK3 / p38

(Broad Hinge Binder)
JNK1 / JNK2 / JNK3p38

/ p38

IC

(Potency)
1.5 - 5.0 µM (Est. Fragment Potency)40 - 90 nM48 nM
Ligand Efficiency (LE) High (> 0.45) Moderate (~0.30)Moderate (~0.35)
Binding Type Reversible ATP-CompetitiveReversible ATP-CompetitiveReversible ATP-Competitive
Selectivity Low (Requires optimization)Low (Hits >20 kinases)Moderate
Molecular Weight 221.64 g/mol 220.23 g/mol 377.43 g/mol
LogP (Lipophilicity) 2.1 (Ideal for Lead) 3.43.8
Application Lead Optimization / FBDD Positive Control / Tool CompoundPositive Control / Tool Compound

Key Insight: While SP600125 is more potent, it is a "promiscuous" inhibitor known to hit off-targets like CK1 and DYRK1A. CPPC offers a "clean slate"—a low-molecular-weight anchor that can be chemically decorated to achieve high selectivity for JNK3 over JNK1, a critical requirement for neurodegenerative therapy.

Experimental Protocols

To validate the activity of CPPC in your lab, use the following self-validating protocols.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)

Purpose: To determine the IC


 of CPPC against JNK3 or p38.

Reagents:

  • Recombinant JNK3 or p38

    
     enzyme.
    
  • Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 199 or 222).

  • Europium-labeled anti-GST antibody.

  • CPPC (dissolved in 100% DMSO to 10 mM).

Workflow:

  • Preparation: Dilute CPPC in 1x Kinase Buffer to prepare a 10-point dose-response curve (start at 100 µM, 3-fold serial dilution).

  • Incubation: Mix 5 µL of CPPC + 5 µL of Kinase/Antibody mixture in a 384-well white low-volume plate. Incubate for 30 min at RT.

  • Tracer Addition: Add 5 µL of Tracer solution. Incubate for 60 min.

  • Detection: Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Europium]).

  • Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[CPPC].

Protocol B: Cellular Western Blot (Phospho-c-Jun)

Purpose: To verify cellular permeability and target engagement.

  • Cell Line: HEK293 or SH-SY5Y cells.

  • Treatment: Pre-treat cells with CPPC (10, 30, 50 µM) or SP600125 (10 µM) for 1 hour.

  • Stimulation: Induce stress using Anisomycin (10 µg/mL) or UV radiation for 30 mins.

  • Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors.

  • Blotting: Probe membrane with Anti-Phospho-c-Jun (Ser73) (Target) and Anti-Total-JNK (Loading Control).

    • Expected Result: CPPC should show dose-dependent reduction of p-c-Jun bands, though less potent than SP600125 at equivalent concentrations.

Visualization: Experimental Workflow

Workflow cluster_0 Compound Prep cluster_1 Kinase Assay (TR-FRET) Step1 Dissolve CPPC (DMSO Stock) Step2 Serial Dilution (10-point) Step1->Step2 Step3 Add Enzyme + Eu-Antibody Step2->Step3 Step4 Add Tracer (Competes with CPPC) Step3->Step4 Step5 Read FRET Signal Step4->Step5

Figure 2: TR-FRET Competition Assay Workflow for determining Binding Affinity (Kd/IC50).

Conclusion & Strategic Recommendation

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is not a replacement for SP600125 in routine "tool compound" applications where maximal inhibition is required regardless of off-target effects. However, for Drug Discovery programs, it is a superior Lead Scaffold .

  • Use SP600125 if: You need a quick positive control for JNK inhibition in a basic biology experiment.

  • Use CPPC if: You are designing a novel kinase inhibitor library. Its high ligand efficiency, low molecular weight, and defined binding mode allow for the rational addition of "solubilizing tails" or "selectivity hooks" (e.g., targeting the hydrophobic back pocket) to create patentable, highly selective drugs.

References

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed). Context: Establishes the pyrazole-carboxamide core as a primary scaffold for JNK3 selectivity.

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Source: Bennett, B. L., et al. (2001). PNAS. Context: Defines the gold standard (SP600125) used for benchmarking.

  • Targeting the ATP-binding site of p38 MAPK: A review of structural diversity. Source: Journal of Medicinal Chemistry. Context: Validates the 3-aryl-pyrazole motif as a privileged structure for p38/JNK inhibition.

  • Fragment-based drug discovery: A practical approach. Source: Erlanson, D. A., et al. (2016). Nature Reviews Drug Discovery. Context: methodologcial basis for using CPPC as a high-LE fragment.

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